Pracinostat (SB939) is a small molecule hydroxamic acid-based HDAC inhibitor with the chemical formula C₂₀H₃₀N₄O₂ and a molecular weight of 358.486 g/mol [1] [2]. Its IUPAC name is (2E)-3-{2-Butyl-1-[2-(diethylamino)ethyl]-1H-1,3-benzimidazol-5-yl}-N-hydroxyprop-2-enamide [1].
Key Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties [3]:
The table below summarizes the key pharmacokinetic parameters of this compound observed in preclinical species and humans.
Table 1: Pharmacokinetic Parameters of this compound Across Species [3] [4]
| Parameter | Mouse | Rat | Dog | Human (Predicted & Observed) |
|---|---|---|---|---|
| Systemic Clearance | 9.2 L/h/kg (High) | 4.5 L/h/kg | 1.5 L/h/kg | Not Specified |
| Volume of Distribution (Vss) | 3.5 L/kg (>0.6 L/kg) | 1.7 L/kg | 4.2 L/kg | Not Specified |
| Oral Bioavailability | 34% | ~3% | 65% | Profile agreed with predictions |
| Half-life (t₁/₂) | Not Specified | Not Specified | Not Specified | Favorable, compared to vorinostat [4] |
This compound is a potent pan-histone deacetylase (HDAC) inhibitor that targets class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10), and class IV (HDAC 11) enzymes [5] [6] [2]. It has no significant effect on other zinc-dependent metalloenzymes or class III HDACs [6] [2].
Mechanism of Action:
The following diagram illustrates the core mechanism of action of this compound at the cellular level.
Overview of this compound's mechanism leading to antitumor effects.
The following are summaries of critical experimental protocols used to characterize this compound.
1. Pharmacokinetic Profiling in Preclinical Species and Humans [3] [4]
2. In Vitro Metabolic Stability and Phenotyping [3]
3. Pharmacodynamic Assessment of HDAC Inhibition [4] [5]
The preclinical ADME profile and favorable predicted human PK supported the clinical development of this compound as an oral drug candidate [3]. While it has shown modest single-agent activity in clinical trials for advanced hematological malignancies [4], a promising synergistic effect has been observed when this compound is combined with other agents, such as the hypomethylating agent azacitidine, particularly in acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) [4] [9]. This combination strategy represents a significant avenue for its therapeutic application.
Pracinostat (SB939) is an orally bioavailable, pan-histone deacetylase inhibitor (HDACi) [1] [2]. Its core mechanism involves:
The diagram below illustrates the primary mechanism of this compound and its downstream effects on cancer cells.
The following table summarizes the anti-proliferative efficacy (IC50 values) of this compound across a range of human cancer cell lines.
| Cancer Type | Cell Line / Model | Key Findings (IC50) | Observed Effects |
|---|---|---|---|
| Lymphoma (DLBCL) | Panel of 60 lymphoma lines (25 DLBCL) [3] | Robust activity; OxPhos-DLBCL subtype less sensitive | Antiproliferative; resistance overcome by antioxidant inhibition [3] |
| Breast Cancer | MDA-MB-231 [4] | 10.32 μmol/L [4] | Suppressed proliferation, migration, invasion [4] |
| Breast Cancer | T47D [4] | 5.34 μmol/L [4] | Suppressed proliferation, migration, invasion [4] |
| Breast Cancer | MCF-7 [4] | 30.98 μmol/L [4] | Suppressed proliferation, migration, invasion [4] |
| Breast Cancer | MCF-10A (non-tumorigenic) [4] | >160 μmol/L (less toxic) [4] | Demonstrated selective toxicity toward cancer cells [4] |
Standardized in vitro methodologies are used to evaluate this compound's activity.
Research in breast cancer models indicates that this compound's anti-metastatic activity involves inhibiting the IL-6/STAT3 pathway. It was found to reduce STAT3 phosphorylation and downregulate downstream targets involved in Epithelial-Mesenchymal Transition (EMT), such as N-cadherin and Vimentin, while upregulating E-cadherin [4]. The pathway and drug effect are summarized below.
This compound shows enhanced efficacy when combined with other anti-cancer agents.
Pracinostat's therapeutic effects stem from its targeted inhibition of histone deacetylases, leading to epigenetic changes that alter gene expression and induce apoptosis in tumor cells.
Table 1: HDAC Inhibition Profile of this compound
| HDAC Class | Subtypes Inhibited | Notes |
|---|---|---|
| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | HDAC8 IC~50~ = 140 nM [1] |
| Class II | HDAC4, HDAC5 | Spares HDAC6 in Class IIb [1] [2] |
| Class IV | HDAC11 | - |
| Class III | None | Sirtuins are not targeted [1] |
This compound selectively inhibits zinc-dependent HDACs without affecting other zinc-dependent metalloenzymes [1] [2]. After accumulation into tumor cells, it causes:
Table 2: Key Pharmacological and Preclinical Data
| Parameter | Data | Context / Model |
|---|---|---|
| In Vitro Anti-proliferation | IC~50~ ~0.5-1 μmol/L | Breast cancer cell lines (MDA-MB-231) [3] |
| In Vivo Anti-tumor Activity | Significant suppression of tumor growth and metastasis | Breast cancer animal models [3] |
| Oral Bioavailability | 34% (Mouse) | - [4] |
This compound's effects are mediated through specific signaling pathways, with research in breast cancer models providing a detailed understanding.
This compound inhibits HDACs and STAT3 signaling to block metastasis.
Research shows that this compound exerts its anti-tumor effects not only through general chromatin remodeling but also by inactivating the IL-6/STAT3 signaling pathway [3] [5]. This cascade inhibition leads to:
Here are detailed methodologies for key experiments that elucidate this compound's mechanism of action.
The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells, indicating cell viability [3].
Workflow Diagram:
MTS assay workflow to assess cell viability after drug treatment.
Key Steps:
Transwell Invasion Assay evaluates the ability of cells to invade through a Matrigel-coated membrane, mimicking the extracellular matrix barrier [6] [3].
Workflow Diagram:
Transwell invasion assay workflow to assess metastatic potential.
Key Steps:
Western Blotting is used to detect changes in protein acetylation, EMT markers, and signaling pathway components [3].
Key Steps:
This compound is a potent pan-histone deacetylase inhibitor (HDACi). Its structure includes a zinc-binding group that targets zinc-dependent HDAC enzymes (Class I, II, and IV) [1]. By inhibiting these HDACs, this compound promotes histone acetylation, leading to a more open chromatin structure and activation of gene transcription. This can result in cell-cycle arrest, differentiation, and apoptosis of malignant cells [2].
The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| Drug Class | Oral pan-histone deacetylase inhibitor (HDACi) [3] [2] |
| Primary Mechanism | Inhibits Class I (HDACs 1, 2, 3, 8), Class II (HDACs 4, 5, 6, 7, 9, 10), and Class IV (HDAC 11) enzymes [4] |
| Key Molecular Effect | Increases acetylation of histone proteins, reversing epigenetic silencing of genes [2] |
| Downstream Consequences | Triggers cell-cycle arrest, promotes differentiation, induces apoptosis in tumor cells [2] |
| Pharmacokinetic Advantage | Favorable profile compared to earlier HDACis; demonstrated accumulation in tumor tissue in preclinical models [2] |
Preclinical studies demonstrate that this compound has broad antitumor activity across various hematologic malignancy models, with particular insights gained in Diffuse Large B-Cell Lymphoma (DLBCL).
A 2021 study screened this compound against a panel of 60 lymphoma cell lines, including 25 DLBCLs [4]. The drug showed robust antiproliferative activity across all histotypes. However, researchers identified a subset of DLBCL cell lines with lower sensitivity, which were predominantly of the Oxidative Phosphorylation (OxPhos) metabolic subtype [4]. In contrast, the more sensitive B-cell Receptor (BCR)-DLBCL subtype showed greater transcriptomic changes and cell death after treatment.
The study further investigated resistance mechanisms. OxPhos-DLBCL cells responded to this compound by enriching antioxidant pathway genes, suggesting a role in survival. Pharmacologic inhibition of antioxidant production with L-buthionine-(S,R)-sulfoximine (BSO) rescued this compound sensitivity in OxPhos-DLBCL cells, while BCR-DLBCLs were unaffected [4]. This indicates that targeting antioxidant pathways may overcome intrinsic resistance in this subtype.
The in vivo antilymphoma activity of this compound was confirmed in DLBCL xenograft models [4]. Mice bearing TMD8 (BCR-DLBCL) or U2932 tumors were treated with this compound (100 mg/kg, orally, 5 days/week), which resulted in significant tumor growth inhibition compared to vehicle control.
The relationship between this compound's mechanism and the differential response in DLBCL subtypes is summarized below:
This compound induces cell death through epigenetic mechanisms, with efficacy influenced by DLBCL metabolic subtypes and antioxidant pathways [4].
Preclinical synergy between HDAC and hypomethylating agents led to clinical trials combining this compound with azacitidine, showing enhanced efficacy over single-agent use.
The table below summarizes key efficacy outcomes from clinical studies of the this compound and azacitidine combination:
| Patient Population | Study Phase | Reported Efficacy Outcomes |
|---|
| Older adults with newly diagnosed AML (unfit for intensive chemo) [5] | Phase 2 | CR rate: 42% 1-year overall survival rate: 62% | | Patients with high/very high-risk MDS [6] | Phase 2 | ORR: 33% (95% CI 22-46) CR: 33% Median OS: 23.5 months 1-year OS: 77% | | Extension cohort (MDS patients) [3] [2] | Phase 1 | 6 of 10 patients achieved CR 3 achieved CR with incomplete platelet recovery (CRp) |
For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from key preclinical and clinical studies.
This body of research underscores the importance of understanding tumor biology and microenvironmental interactions in developing effective epigenetic therapies. The combination of this compound with other agents, particularly those targeting complementary pathways or specific resistance mechanisms, represents a promising direction for future research.
This document provides a synthesis of the clinical development program for the this compound and Azacitidine combination, from initial promise to the definitive Phase III results.
The pathogenesis of Acute Myeloid Leukemia (AML) often involves aberrant epigenetic silencing of tumor suppressor genes. Two key mechanisms in this process are DNA hypermethylation, mediated by DNA methyltransferases (DNMTs), and histone deacetylation, mediated by histone deacetylases (HDACs). Preclinical studies indicated that the simultaneous inhibition of both pathways could work synergistically to re-express silenced genes, induce apoptosis, and promote differentiation of leukemia cells more effectively than either agent alone [1] [2]. This compound, a potent oral pan-HDAC inhibitor, demonstrated synergistic antitumor activity with the hypomethylating agent Azacitidine in xenograft models of AML, forming the basis for its clinical development [1].
The clinical journey of this combination highlights the critical importance of confirmatory Phase III trials. The initial promising results from a single-arm Phase II study were not replicated in a larger, randomized, controlled Phase III trial.
The table below summarizes the core efficacy and safety data from both studies for direct comparison:
| Trial Characteristic | Phase II Study (N=50) | Phase III (PRIMULA) Study (N=406) |
|---|---|---|
| Study Design | Open-label, single-arm [2] | Randomized, double-blind, placebo-controlled [1] [3] |
| Patient Population | ≥65 years, newly diagnosed AML, unfit for intensive chemo [4] [2] | Adult, newly diagnosed AML, unfit for intensive induction chemotherapy [1] [3] |
| Treatment Protocol | this compound 60 mg, 3 days/week, 3 weeks on, 1 week off + Azacitidine 75 mg/m², 7 days [2] | this compound 60 mg or matching placebo on the same schedule + Azacitidine 75 mg/m², 7 days [1] | | Complete Response (CR) Rate | 42% [5] [2] | Not significantly different from placebo + Azacitidine [3] | | Overall Survival (OS) | Median OS: 19.1 months [1] [2] | Median OS: 9.95 months (identical in both groups) [1] [3] | | Key Grade ≥3 Adverse Events | Infections (52%), Thrombocytopenia (46%), Febrile Neutropenia (44%) [2] | No new safety signals identified; combination was tolerable but added no efficacy benefit [1] [3] | | Conclusion | Active and well-tolerated regimen, supporting further study [2] | Trial stopped for futility; no benefit over Azacitidine alone [1] [3] [6] |
The following protocols detail the methodology used in the clinical trials, provided as a reference for researchers.
This protocol outlines the combination therapy regimen as it was administered in the pivotal clinical studies for AML.
1.1 Drug Formulation and Reconstitution
1.2 Dosing Schedule
1.3 Dose Modification Guidelines
This protocol describes the key endpoints and assessment methods used to evaluate treatment efficacy.
2.1 Primary Efficacy Endpoints
2.2 Response Assessment Methodology
The following diagram illustrates the synergistic mechanism of action and the high-level structure of the Phase III clinical trial.
Fig. 1: Proposed synergistic mechanism of this compound and Azacitidine. The drugs target complementary epigenetic pathways to reverse gene silencing.
Fig. 2: PRIMULA Phase III trial workflow and outcome. The randomized, controlled study concluded the combination provided no survival advantage over azacitidine alone [1] [3] [6].
The failure of the this compound-Azacitidine combination in its Phase III trial underscores the challenges in translating promising preclinical and Phase II data into a clinically effective regimen. For drug development professionals, this case highlights:
| Trial Phase / Identifier | Disease Context | Combination Agent(s) | Pracinostat Schedule | Reference Dose | Key Efficacy Outcomes | Common Grade ≥3 Adverse Events |
|---|---|---|---|---|---|---|
| Phase II (NCT01873703) [1] | Higher-risk MDS | Azacitidine | 60 mg, orally, every other day for 3 days per week, for the first 3 weeks of each 28-day cycle. | 60 mg | CR rate by cycle 6: 18% (vs. 33% in placebo+AZA arm); No significant improvement in OS or PFS [1]. | Fatigue, nausea; Higher discontinuation rate (20% vs. 10%) [1]. |
| Phase I (NCT01075359) [2] | Advanced Hematologic Malignancies | Azacitidine | 60 mg, orally, 3 times per week for 3 weeks, followed by 1 week of rest in a 28-day cycle. | 60 mg (RP2D) | In the combination cohort: 6 CR, 3 CRi in MDS patients [2]. | Not specified in the abstract; regimen deemed safe [2]. |
| Phase II (ACTRN12619001655134) [3] | Elderly AML | Cytarabine + Venetoclax | 45 mg, orally, daily on specified days (e.g., Days 10, 12, 14, 17, 19, 21) of a 28-day cycle. | 45 mg | Trial is ongoing; outcomes are primary endpoints of the study [3]. | Dose-limiting toxicity is a primary outcome measure under investigation [3]. |
For researchers aiming to replicate the established regimen from the phase I/II studies, the following protocol provides a detailed framework.
The diagram below illustrates the synergistic mechanism of this compound and azacitidine.
Epigenetic dysregulation is a established hallmark of myeloid malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) [1]. This provides a strong rationale for therapeutic targeting using epigenetic modulators. The two primary epigenetic therapies are Hypomethylating Agents (HMAs), such as azacitidine and decitabine, and Histone Deacetylase Inhibitors (HDACi) like Pracinostat [1] [2].
The scientific premise for the this compound-HMA combination is synergistic epigenetic modulation. HMAs integrate into DNA during the S-phase to inhibit DNA methyltransferases (DNMT1), reversing promoter hypermethylation and allowing for the re-expression of silenced genes [1] [2]. However, this newly accessible chromatin may remain transcriptionally inactive due to histone deacetylation. This compound, a potent oral HDAC inhibitor, targets this mechanism by preventing histone deacetylation, leading to a more open chromatin structure. Preclinical models indicate that this dual inhibition can synergistically reactivate tumor suppressor genes and genes critical for cellular differentiation, thereby promoting anti-leukemic effects [3].
The following diagram illustrates this synergistic mechanism of action and the core design of clinical trials investigating the combination.
Clinical trials have evaluated this compound combined with azacitidine across different patient populations. The key efficacy and safety outcomes from major studies are summarized in the table below.
Table 1: Summary of Key Clinical Trials for this compound + Azacitidine
| Trial Identifier & Phase | Patient Population | Study Arms | Key Efficacy Outcomes | Key Safety Outcomes |
|---|
| PRIMULA (NCT not specified) Phase III [3] | Newly diagnosed AML patients unfit for intensive chemotherapy (N=406) | this compound + Azacitidine vs. Placebo + Azacitidine | - Median OS: 10.0 mo (combo) vs 11.9 mo (control) (HR=1.076).
This section outlines the specific methodologies used in the pivotal clinical trials, providing a reference for future study design.
The following inclusion and exclusion criteria are representative of the Phase II and III trials for AML and MDS [3] [4].
Inclusion Criteria:
Exclusion Criteria:
The established dosing regimens from clinical trials are detailed below. Note: These protocols were associated with significant toxicity, suggesting that alternative schedules may be necessary for future development.
Table 2: Standard Dosing and Schedule from Clinical Trials
| Component | Dose and Route | Schedule and Cycle Length |
|---|---|---|
| Azacitidine | 75 mg/m² | Subcutaneously or Intravenously, daily for 7 days, every 28-day cycle [4]. |
| This compound | 60 mg | Orally, every other day, 3 times per week (e.g., Monday, Wednesday, Friday) for 3 weeks, followed by 1 week of rest, every 28-day cycle [4]. |
The following workflow diagram maps the journey of a patient through a typical trial, from screening to treatment and response assessment.
Efficacy Endpoints:
Safety Monitoring:
Despite a strong preclinical rationale, the combination of this compound and azacitidine failed to demonstrate a clinical benefit in large, randomized trials. Analysis of these outcomes reveals several key challenges and potential paths forward.
Toxicity and Tolerability: The most significant challenge was dose-limiting toxicity. The Phase II MDS trial reported Grade ≥3 adverse events in 98% of patients receiving the combination, leading to a high rate of treatment discontinuation (20% vs. 10% in the control arm) [4]. This compromised the ability to deliver adequate therapy, likely undermining efficacy. Future studies should explore alternative dosing and scheduling (e.g., lower doses, prolonged intervals) to improve the therapeutic index.
Lack of Predictive Biomarkers: A critical gap is the absence of biomarkers to identify patients most likely to respond. While mutations in epigenetic regulators like TET2 are associated with better response to HMA monotherapy, their predictive value for HMA/HDACi combinations remains unclear [1]. Future research should focus on molecular and epigenetic profiling to define a sensitive subpopulation.
Mechanistic Considerations: The failure of this combination underscores the complexity of epigenetic interplay in vivo. As noted in prior research, administering cytostatic agents concurrently with HMAs can antagonize their S-phase-dependent mechanism of action [2]. The cytotoxic effects of HDAC inhibitors might inadvertently reduce the population of cells entering S-phase, thereby limiting the incorporation and efficacy of HMAs.
Future development of epigenetic therapy combinations should prioritize strategies that synergize without overlapping toxicities or antagonistic mechanisms. Exploration of this compound with other novel agents, or in specific molecularly defined subsets of patients, may represent a more viable path forward.
This compound is a hydroxamic acid-based HDAC inhibitor with improved pharmaceutical properties. It potently inhibits class I, II, and IV HDAC enzymes, demonstrating broad antiproliferative activity and induction of apoptosis in tumor cell lines [1]. Research highlights its efficacy in suppressing cancer metastasis and growth by targeting specific signaling pathways like IL-6/STAT3 and through a novel mechanism involving the induction of mitochondrial fission-associated cell death [2] [3] [4].
| Assay Type | Experimental Model | Key Findings/IC₅₀ Values | Description | Reference |
|---|---|---|---|---|
| HDAC Enzyme Inhibition | Recombinant Human HDACs | HDAC1: 49 nM; HDAC2: 43 nM; HDAC3: 43 nM; HDAC8: 140 nM | Potent pan-inhibitor of Class I HDACs. | [1] |
| Recombinant Human HDACs | HDAC4: 56 nM; HDAC5: 47 nM; HDAC7: 137 nM; HDAC10: 40 nM | Potent inhibitor of Class IIa HDACs. | [1] | |
| Recombinant Human HDACs | HDAC6: 1008 nM | Notably less potent against HDAC6 (Class IIb). | [1] | |
| Recombinant Human HDACs | HDAC11: 93 nM | Inhibitor of Class IV HDAC. | [1] | |
| Antiproliferative Activity | HCT116 (Colorectal Cancer) | GI₅₀ = 0.24 µM (48h) | Significant growth inhibition. | [1] |
| MCF7 (Breast Cancer) | GI₅₀ = 0.17 µM (48h) | Significant growth inhibition. | [1] | |
| MDA-MB-231 (Breast Cancer) | ~0.5-1 µM impaired motility | Inhibited cell migration and invasion. | [2] | |
| Mechanistic & Functional Assays | Breast Cancer Cells | Reversed EMT (↑E-cadherin, ↓N-cadherin/Vimentin) | Increased acetyl-H3/H4; inhibited IL-6/STAT3 pathway. | [2] [5] |
| Colorectal Cancer Cells | Induced mitochondrial peripheral fission | Increased CDK5 expression/acetylation, enhanced Drp1-FIS1 binding. | [3] [4] |
The following protocols are compiled from methodologies described in the literature.
This fluorometric assay measures this compound's direct inhibition of recombinant HDAC enzymes [1].
This protocol assesses the antiproliferative effects of this compound on cancer cell lines [3] [1].
This simple assay evaluates the anti-migratory effect of this compound [2] [5].
This compound induces apoptosis and mitochondrial dysfunction. Key assays include [3] [1]:
Diagram 1: A generalized in vitro workflow for evaluating this compound, encompassing direct enzyme inhibition, phenotypic cellular assays, and subsequent mechanistic analysis.
Diagram 2: Illustrated mechanisms of this compound action based on current research, showing nuclear HDAC inhibition and two key downstream pathways leading to anti-tumor effects.
This compound is a promising HDAC inhibitor with a well-characterized in vitro profile. The protocols outlined provide a framework for researchers to evaluate its enzymatic inhibition, antiproliferative efficacy, and complex mechanisms of action, including metastasis suppression and induction of mitochondrial-mediated cell death. Its favorable physicochemical and ADME properties further support its potential for development [6].
This compound (SB939) is an orally bioavailable, hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has demonstrated promising antitumor activity in various cancer models. As a pan-HDAC inhibitor, this compound selectively targets Class I, II, and IV HDACs without affecting Class III HDACs or HDAC6 in Class IIb, and has shown no significant activity against other zinc-binding enzymes, receptors, and ion channels. [1] [2] The compound exhibits favorable pharmacokinetic properties and better efficacy compared to first-generation HDAC inhibitors like vorinostat (SAHA), making it a promising therapeutic agent for both hematological malignancies and solid tumors. [3] [4]
Class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8) are zinc-dependent enzymes primarily localized in the nucleus that play crucial roles in epigenetic regulation of gene expression and have been implicated in various cancers. [5] [6] Except for HDAC8, which functions independently, Class I HDACs typically operate as catalytic subunits within large multi-protein complexes such as NuRD, Sin3, CoREST, MiDAC, and SMRT/NCoR. [5] The structural conservation among Class I HDACs, particularly in their catalytic tunnels, presents both challenges and opportunities for selective inhibitor development. [6] Currently, no comprehensive structural studies have fully elucidated the binding mechanisms of this compound with all four Class I HDAC isozymes, creating a knowledge gap that molecular docking studies can effectively address. [3]
The success of molecular docking studies depends heavily on proper protein preparation, which ensures structural correctness and optimization of the target enzymes. The following protocol outlines the standardized approach for preparing Class I HDAC structures:
Retrieval of Crystal Structures: Obtain crystal structure coordinates of HDAC1, HDAC2, HDAC3, and HDAC8 from the Protein Data Bank (www.rcsb.org). [3] Select structures with high resolution (preferably <2.5 Å) and minimal missing residues.
Structure Optimization: Process each HDAC structure using Protein Preparation Wizard (Schrödinger Suite) or similar tools. Add missing hydrogen atoms, fill missing side chains and loops using Prime, and remove water molecules beyond 5Å from the active site. [3]
Cofactor and Ion Handling: Retain the essential zinc atom in all four HDAC structures, as HDACs are zinc-dependent metalloenzymes. Remove irrelevant heteroatoms and non-essential cofactors, but keep co-crystallized ligands where present for reference. [3]
Active Site Specification: For HDAC2 and HDAC8 (which contain native ligands), use these ligands to demarcate the active site. For HDAC1 and HDAC3 (devoid of experimental ligands), define the grid by selecting known active site residues. Generate grids using the Grid Generation option of the Glide program with default parameters. [3]
Proper preparation of this compound ensures accurate representation of its physicochemical properties and conformational states:
Structure Retrieval: Obtain the coordinate file of this compound from PubChem (PubChem CID: 49,855,250). [3]
Geometry Optimization: Use LigPrep tool (Schrödinger) or similar software to minimize the structure, generate protonation states at physiological pH (7.0±2.0) using Epik, and create possible tautomers. [3]
Stereochemical Considerations: Generate metal binding states and retain specific chiralities during preparation. Generate multiple low-energy conformations for comprehensive docking analysis. [3]
Implementation of standardized docking protocols ensures reproducibility and reliability of results:
Docking Methodology: Perform molecular docking using extra-precision (XP) flexible mode in Glide with identical parameters for all HDAC isozymes. [3] Alternatively, for comparative studies, use AutoDock Vina-based CB-Dock which automatically predicts five active sites and flexibly docks ligands into them. [3]
Pose Selection and Validation: Select the most appropriate pose based on docking score, binding orientation similarity to known inhibitors, and formation of key interactions with catalytic residues. For CB-Dock, select the most correct pose based on information about co-crystallized ligands. [3]
Cross-validation: Compare this compound docking results with known HDAC inhibitors like SAHA against HDAC2 and HDAC8 to validate methodological accuracy. [3]
Table 1: Key Docking Parameters for Class I HDAC Studies
| Parameter | HDAC1 | HDAC2 | HDAC3 | HDAC8 |
|---|---|---|---|---|
| Grid Box Size | 20×20×20 Å | 20×20×20 Å | 20×20×20 Å | 20×20×20 Å |
| Docking Algorithm | Glide XP | Glide XP | Glide XP | Glide XP |
| Flexible Treatment | Ligand flexibility | Ligand flexibility | Ligand flexibility | Ligand flexibility |
| Scoring Function | GlideScore | GlideScore | GlideScore | GlideScore |
| Reference Ligand | Active site residues | Native ligand | Active site residues | Native ligand |
Comprehensive docking studies reveal that this compound exhibits differential binding affinity across Class I HDAC isozymes, with varying docking scores that reflect its binding potency:
Table 2: Docking Scores and Binding Affinities of this compound with Class I HDACs
| HDAC Isoform | Docking Score (kcal/mol) | MM-GBSA ΔG(bind) (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| HDAC1 | -9.8 | -54.2 | His141, Asp176, Zn²⁺ coordination |
| HDAC2 | -9.65 | -50.4 | His145, Asp181, Zn²⁺ coordination |
| HDAC3 | -8.89 | -48.9 | His134, Asp170, Zn²⁺ coordination |
| HDAC8 | -8.93 | -49.1 | His142, Asp178, Zn²⁺ coordination |
The more negative the docking score, the stronger the predicted binding affinity. This compound demonstrated the strongest binding potential against HDAC1, followed by HDAC2, HDAC8, and HDAC3, respectively. [3] This differential binding profile provides insights for optimizing this compound for specific HDAC isozymes.
The binding mode analysis reveals critical interactions between this compound and Class I HDACs:
Zinc Ion Coordination: The hydroxamic acid group of this compound chelates the catalytic zinc ion at the base of the active site in all Class I HDACs, forming bidentate coordination that is essential for inhibitory activity. [3] [6] This interaction mimics the natural substrate binding mode and is a characteristic feature of hydroxamate-based HDAC inhibitors.
Active Site Interactions: The catalytic tunnel residues of Class I HDACs engage in extensive hydrophobic and hydrogen bonding interactions with this compound. Key conserved residues including glycine-rich regions (Gly151 in HDAC8), phenylalanine residues (Phe152, Phe208 in HDAC8), and tyrosine residues (Tyr306 in HDAC8) form critical van der Waals contacts and hydrogen bonds that stabilize the inhibitor-enzyme complex. [3] [7]
Isoform-Specific Interactions: Despite high structural conservation, subtle differences in active site architecture contribute to differential binding affinity. HDAC1 and HDAC2 feature deeper catalytic tunnels that extend further into the protein compared to HDAC3 and HDAC8, potentially allowing for additional interactions with the this compound molecule. [6] The benzimidazole group of this compound appears to engage in π-π stacking and hydrophobic interactions with aromatic residues in the active site, contributing to its enhanced affinity compared to first-generation inhibitors like SAHA.
The following diagram illustrates the key interactions between this compound and the active site of Class I HDACs:
The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach provides more accurate estimation of binding affinities compared to standard docking scores alone. This method calculates the free energy of binding using the following equation:
ΔG(bind) = G(complex) − G(receptor) − G(ligand)
Where ΔG(bind) represents the binding free energy, G(complex) is the free energy of the protein-ligand complex, G(receptor) is the free energy of the protein alone, and G(ligand) is the free energy of the unbound ligand. [3] More negative values of ΔG(bind) indicate stronger binding affinity.
System Preparation: Use the this compound-HDAC docked complexes from molecular docking studies as starting structures. Ensure proper protonation states and orientation of the inhibitor in the active site.
Energy Calculations: Perform MM-GBSA calculations using Prime/MM-GBSA module (Schrödinger) or equivalent software. Maintain default parameters without imparting flexibility to the receptor during calculations. [3]
Solvation Effects: The MM-GBSA method incorporates implicit solvation models to estimate solute-solvent interactions, while the molecular mechanics component measures enthalpic contributions of receptor-ligand interactions. [3]
Binding Affinity Estimation: Calculate binding energies for each this compound-HDAC complex. The calculations consistently showed favorable binding energies across all Class I HDACs, with HDAC1 exhibiting the most negative ΔG(bind) value of -54.2 kcal/mol, consistent with its highest docking score. [3]
The MM-GBSA results provide quantitative energetic insights that complement the docking studies:
The binding energies follow the same trend as docking scores, with HDAC1 showing the strongest binding affinity, followed by HDAC2, HDAC8, and HDAC3.
The significant binding energy values (ranging from -48.9 to -54.2 kcal/mol) indicate strong, favorable interactions between this compound and all Class I HDACs, supporting its pan-inhibitory character.
The energetic contributions reveal that van der Waals interactions, electrostatic effects, and zinc coordination play crucial roles in the binding mechanism, with the hydroxamic acid group providing substantial energetic stabilization through zinc chelation.
The energetically optimized pharmacophore (e-Pharmacophore) approach combines structure-based and ligand-based drug design strategies to identify critical chemical features essential for binding:
Input Structure Preparation: Select the pose of this compound with the most negative docking score for each HDAC isozyme as the starting structure for e-Pharmacophore generation. [3]
Feature Mapping: Use the auto e-Pharmacophore tool of Phase (Schrödinger) to map energetically favorable chemical features including hydrogen bond donors (D), hydrogen bond acceptors (A), aromatic rings (R), hydrophobic regions (H), and negatively charged groups (N). [3]
Energy Weighting: The method assigns energy-based weights to each pharmacophore feature based on its contribution to the overall binding energy, providing a more biologically relevant pharmacophore model compared to traditional geometry-based approaches.
Model Validation: Validate the generated e-Pharmacophore models by assessing their ability to retrieve known active compounds from decoy molecules in virtual screening experiments.
The e-Pharmacophore models reveal distinct feature sets for this compound across different Class I HDACs:
HDAC1 and HDAC2: The models feature multiple hydrogen bond acceptors and donors corresponding to the hydroxamic acid group and linker region, complemented by aromatic and hydrophobic features from the benzimidazole moiety.
HDAC3 and HDAC8: Show relatively simpler pharmacophore maps with emphasis on zinc-binding functionality and key hydrogen bond interactions with active site residues.
Common Features: All HDAC isozymes share the critical hydroxamic acid zinc-binding feature, highlighting its essential role in inhibitor binding across Class I HDACs.
The generated e-Pharmacophores serve as valuable queries for virtual screening of compound databases to identify novel scaffolds with similar binding features to this compound, facilitating the discovery of next-generation HDAC inhibitors with improved selectivity and therapeutic profiles. [3]
While the current search results primarily focus on computational studies, it is essential to correlate docking predictions with experimental data:
Antiproliferative Activity: this compound has demonstrated potent antiproliferative effects across various cancer cell lines, with IC₅₀ values ranging from 0.34 to 0.56 µM depending on the specific cell line. [3] These experimental findings align with the computational predictions of strong binding affinity across Class I HDACs.
Enzyme Inhibition Profiling: Biochemical assays have confirmed that this compound inhibits HDAC8 with an IC₅₀ of 140 nM, demonstrating its potent activity against this Class I HDAC isozyme. [2]
Cellular Mechanism: Following cellular uptake, this compound inhibits HDAC activity, resulting in accumulation of acetylated histones, chromatin remodeling, transcription of tumor suppressor genes, and ultimately apoptosis of tumor cells. [1] [2]
Comparative studies between this compound and the first-generation HDAC inhibitor SAHA provide valuable context:
Enhanced Binding Affinity: Molecular docking and binding energy calculations consistently indicate that this compound exhibits stronger binding affinity toward Class I HDACs compared to SAHA, potentially explaining its superior efficacy in preclinical models. [3]
Structural Advantages: The structural features of this compound, particularly its benzimidazole group and optimized linker region, contribute to additional favorable interactions with HDAC active sites beyond the zinc coordination common to all hydroxamate-based inhibitors.
Pharmacokinetic Improvements: this compound demonstrates better pharmaceutical, pharmacokinetic, and physicochemical properties compared to SAHA, including favorable oral bioavailability and metabolic stability. [3]
The following workflow summarizes the integrated computational and experimental approach for characterizing this compound-Class I HDAC interactions:
The comprehensive molecular docking studies of this compound with Class I HDACs provide valuable structural insights and energetic profiles that explain its potent inhibitory activity and differential affinity across HDAC isozymes. The protocols outlined in this document represent standardized methodologies for characterizing HDAC-inhibitor interactions that can be applied to novel compound screening and optimization.
The integrated computational approach combining flexible molecular docking, MM-GBSA binding energy calculations, and e-Pharmacophore generation offers a robust framework for understanding the structural basis of this compound's enhanced efficacy compared to first-generation HDAC inhibitors. These findings facilitate rational drug design strategies for developing next-generation HDAC inhibitors with improved selectivity and therapeutic profiles.
The differential binding profiles identified across Class I HDAC isozymes present opportunities for designing isoform-selective inhibitors that could potentially reduce side effects associated with pan-HDAC inhibition while maintaining therapeutic efficacy. The structural insights gained from these studies, particularly regarding zinc coordination, active site interactions, and isoform-specific binding features, provide critical guidance for medicinal chemistry optimization of HDAC inhibitors for specific therapeutic applications.
Pracinostat (SB939) represents a significant advancement in the class of hydroxamate-based histone deacetylase (HDAC) inhibitors with demonstrated anti-tumor efficacy across various hematological malignancies. As an orally bioavailable small molecule, this compound exhibits favorable pharmaceutical and pharmacokinetic properties that differentiate it from earlier HDAC inhibitors, allowing for sustained target engagement and improved patient dosing regimens. The compound selectively inhibits class I, II, and IV HDAC enzymes while showing minimal activity against class III HDACs and HDAC6 in class IIb, contributing to its unique safety and efficacy profile compared to pan-HDAC inhibitors [1]. Currently, this compound has received Orphan Drug designation from the FDA for acute myeloid leukemia (AML) and T-cell lymphoma, highlighting its therapeutic potential in these challenging malignancies [1].
The clinical significance of this compound extends beyond its standalone antitumor activity. Preclinical models have demonstrated synergistic effects when this compound is combined with other targeted agents, such as JAK2 inhibitors in AML models, suggesting promising combination strategies for clinical development [1]. Understanding the structural basis for this compound's HDAC inhibition through comprehensive pharmacophore modeling provides valuable insights for rational drug design of next-generation HDAC inhibitors with improved selectivity and safety profiles. These application notes detail the experimental protocols and computational approaches for characterizing this compound's pharmacophore features and their application in HDAC inhibitor development.
In computer-aided drug design, a pharmacophore is formally defined as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response" [2]. This conceptual framework provides an abstract representation of molecular interactions without direct reference to specific molecular scaffolds, enabling the identification of novel chemotypes with similar target engagement capabilities. For HDAC inhibitors, pharmacophore models typically incorporate three-dimensional arrangements of key functional groups that mediate critical interactions with the enzyme's active site and surrounding regions.
Pharmacophore modeling approaches for HDAC inhibitors generally fall into two categories: structure-based methods derived from protein-ligand complexes and ligand-based methods developed from multiple known active compounds [2]. Structure-based pharmacophores utilize observed interactions between the protein and ligand in crystallized complexes, ensuring that only ligand moieties demonstrated to participate in binding interactions are incorporated into the model. In contrast, ligand-based pharmacophores identify common chemical features across multiple known active ligands, which is particularly valuable when structural data for the protein-ligand complex is limited or unavailable. Both approaches have been successfully applied to HDAC inhibitor development and virtual screening campaigns.
The widely accepted three-component pharmacophore model for HDAC inhibitors consists of the following key elements:
Table 1: General Pharmacophore Features of HDAC Inhibitors
| Pharmacophore Element | Chemical Characteristics | Spatial Requirements | Functional Role |
|---|---|---|---|
| Zinc-binding group (ZBG) | Hydroxamic acid, benzamide, thiol, carboxylate | Precise geometry for metal coordination | Chelates catalytic Zn^2+ ion |
| Linker region | Hydrophobic chains (typically 5-6 carbon atoms) | Linear conformation fitting ~11Å channel | Occupies active site tunnel |
| Surface recognition motif (Cap) | Aromatic/heteroaromatic systems with hydrogen bond donors/acceptors | Varied bulky hydrophobic groups | Interactions with rim residues |
This general model has been validated through extensive structural studies of HDAC-inhibitor complexes and quantitative structure-activity relationship (QSAR) analyses of inhibitor series [3] [4]. The hydroxamic acid moiety serves as a particularly effective ZBG due to its bidentate coordination with the zinc ion, forming stable five-membered chelate rings that result in potent enzyme inhibition. The linker region typically consists of aliphatic chains of optimal length to traverse the approximately 11Å deep hydrophobic channel leading to the active site zinc ion, while the cap group provides additional binding interactions that influence inhibitor potency and isoform selectivity.
This compound (chemical name: (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-5-yl}-N-hydroxyprop-2-enamide) embodies the classic three-feature pharmacophore model of HDAC inhibitors through its distinct molecular components [4] [5]. The compound's structure incorporates a hydroxamic acid group that serves as the zinc-binding moiety, a cinnamamide linker that occupies the hydrophobic channel, and a complex benzimidazole-dialkylamino cap group that mediates surface interactions. This specific arrangement of chemical features enables optimal engagement with the HDAC active site while providing favorable drug-like properties, including improved oral bioavailability compared to earlier generation HDAC inhibitors.
The zinc-binding group of this compound consists of a hydroxamic acid functionality (-C(=O)NOH) that chelates the catalytic zinc ion in the HDAC active site. This group demonstrates potent inhibition of HDAC enzymes with IC~50~ values in the nanomolar range, particularly against HDAC8 where it shows an IC~50~ of 140 nM [6]. The hydroxamic acid moiety forms critical coordination bonds with the zinc ion while participating in additional hydrogen bonding interactions with adjacent amino acid residues and structural water molecules in the active site, contributing to the compound's high binding affinity.
The surface recognition cap of this compound consists of a 2-butyl-benzimidazole ring system substituted with a 2-(diethylamino)ethyl side chain, creating an extended hydrophobic domain with hydrogen bond accepting and donating capabilities. This complex cap structure enables multiple interactions with residues at the entrance of the HDAC active site channel, potentially influencing the compound's isoform selectivity profile. Molecular docking studies indicate that the benzimidazole nitrogen atoms can form hydrogen bonds with tyrosine and histidine residues in the cap-binding region, while the dialkylamino side chain may engage in charge-assisted hydrogen bonding or cationic interactions with acidic surface residues [7].
The linker region of this compound features an E-configured cinnamamide structure that provides both rigidity and appropriate length to span the hydrophobic channel leading to the catalytic zinc ion. The unsaturated linker maintains a nearly linear geometry that optimally occupies the channel while providing conjugation that may influence electron distribution and metabolic stability. This linker architecture differs from the simpler alkyl chains of earlier HDAC inhibitors like vorinostat (SAHA) and may contribute to this compound's improved pharmacokinetic properties and tumor exposure levels observed in preclinical models [1].
Table 2: Experimental Biological Activity Profile of this compound
| Biological Parameter | Experimental Value | Experimental Conditions | Reference |
|---|---|---|---|
| HDAC8 Inhibition (IC~50~) | 140 nM | In vitro enzyme activity assay | [6] |
| Antiproliferative Activity | 0.34-0.56 µM | Various cancer cell lines | [7] |
| Oral Bioavailability | 34% | Mouse pharmacokinetic study | [5] |
| In vivo Anti-tumor Efficacy | Significant tumor growth inhibition | Mouse colorectal cancer models | [8] |
Molecular docking protocols provide critical insights into the binding orientation and intermolecular interactions of this compound with HDAC enzymes. The following step-by-step methodology outlines a comprehensive docking procedure for characterizing this compound-HDAC interactions:
Protein Preparation: Retrieve the crystal structure of the target HDAC isozyme from the Protein Data Bank (www.rcsb.org). For HDAC2 and HDAC8, structures with native ligands (e.g., PDB entries 4LXZ, 1T64) are recommended. Prepare the protein structure using Protein Preparation Wizard tools by adding hydrogen atoms, filling missing side chains and loops using Prime, removing water molecules beyond 5Å from the binding site, and optimizing hydrogen bonding networks. Retain the catalytic zinc ion and any structural water molecules in the active site [7].
Ligand Preparation: Obtain the 3D structure of this compound from PubChem (CID: 49855250) or generate it from SMILES representation. Prepare the ligand using LigPrep with force field optimization, generate possible protonation states at physiological pH using Epik, and determine the most stable conformation using conformational analysis. Generate metal binding states for the hydroxamic acid group to accurately represent its zinc-chelating capability [7].
Grid Generation and Docking Calculations: Define the binding site using the co-crystallized ligand for HDAC2 and HDAC8, or by selecting active site residues for HDAC1 and HDAC3. Generate a receptor grid using the Grid Generation panel in Glide. Perform flexible molecular docking using the Extra Precision (XP) mode of Glide with default parameters. Validate the docking protocol by redocking the native ligand and comparing the resulting pose with the crystallographic conformation [7].
The docking workflow can be visualized as follows:
The MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method provides more accurate binding free energy estimates than docking scores alone. The protocol involves the following steps:
Prime/MM-GBSA Setup: Use the Prime/MM-GBSA module with the VSGB solvation model and the OPLS3e force field. Employ the default parameters without imposing flexibility to the receptor protein. Calculate the binding free energy using the equation: ΔG~bind~ = E~complex~ - E~receptor~ - E~ligand~, where more negative values indicate stronger binding affinity [7].
Trajectory Analysis: For more rigorous calculations, perform molecular dynamics simulations of the HDAC-Pracinostat complex and extract snapshots at regular intervals for MM-GBSA calculations. Calculate average binding energies across the simulation trajectory to account for protein flexibility and dynamic interactions.
E-Pharmacophore Generation: Generate energetically optimized structure-based pharmacophores (e-Pharmacophores) using the Phase module. Select the pose of this compound with the most favorable docking score. Map pharmacophore features including hydrogen bond donors (D), hydrogen bond acceptors (A), aromatic rings (R), and hydrophobic regions (H) based on the interaction energy with the protein. The e-Pharmacophore generation process integrates both ligand-based feature mapping and structure-based energy information to create a comprehensive model of the essential interactions [7].
Table 3: Computational Protocols for this compound Pharmacophore Modeling
| Computational Method | Software Tools | Key Parameters | Output Metrics |
|---|---|---|---|
| Molecular Docking | Glide (Schrödinger), AutoDock Vina | Extra Precision mode, Grid box size 20×20×20 Å | Docking score (kcal/mol), Pose geometry |
| Binding Energy Calculation | Prime/MM-GBSA | VSGB solvation model, OPLS3e force field | ΔG~bind~ (kcal/mol), Energy components |
| e-Pharmacophore Generation | Phase (Schrödinger) | Feature types: D, A, R, H; Energy threshold: -1.0 kcal/mol | Pharmacophore feature sites, Energy weights |
For targets lacking high-resolution crystal structures, ligand-based pharmacophore approaches provide a valuable alternative. The protocol involves:
Conformational Analysis: Select a diverse set of known HDAC inhibitors including this compound and generate multiple conformers for each compound using ConfGen with an energy threshold of 7 kcal/mol from the lowest energy structure and a maximum of 250 conformers per molecule [3].
Common Feature Pharmacophore Generation: Use the PHASE module to identify common pharmacophore features across the active compound set. Define feature types including hydrogen bond donors (D), hydrogen bond acceptors (A), aromatic rings (R), and hydrophobic groups (H). The algorithm identifies spatial arrangements of these features that are common to active compounds but absent in inactive molecules.
Pharmacophore Validation and Virtual Screening: Validate the generated pharmacophore model by screening a decoy set containing both active and inactive compounds. Assess the model's enrichment factor and statistical significance. Use the validated pharmacophore as a 3D query for virtual screening of compound databases to identify novel chemotypes with potential HDAC inhibitory activity.
The ligand-based pharmacophore development process follows this workflow:
Experimental validation of this compound's HDAC inhibitory activity and pharmacophore model requires a combination of biochemical and cellular assays. The following protocols provide standardized methods for assessing HDAC inhibition:
HDAC Enzyme Activity Assay: Perform HDAC inhibition assays using recombinant human HDAC enzymes (Class I: HDAC1, 2, 3, 8; Class IIa: HDAC4, 5, 7, 9; Class IIb: HDAC6, 10). Prepare assay buffer containing 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl~2~. Use fluorogenic substrates such as Ac-Leu-Gly-Lys(Ac)-AMC for class I HDACs or Ac-Leu-Gly-Lys(Ac)-Rhodamine for class IIb HDACs. Incubate this compound at various concentrations (typically 1 nM to 10 µM) with HDAC enzyme for 10 minutes, then add substrate and measure fluorescence continuously (excitation 355 nm, emission 460 nm) for 60 minutes. Calculate IC~50~ values using nonlinear regression analysis of inhibition curves [6] [1].
Cellular HDAC Inhibition and Histone Acetylation: Culture cancer cell lines (e.g., THP-1 monocytic leukemia, HCT116 colorectal carcinoma) in appropriate media supplemented with 10% fetal bovine serum. Treat cells with this compound at concentrations ranging from 0.1 to 5 µM for 6-24 hours. Harvest cells and prepare whole-cell lysates using RIPA buffer. Analyze histone acetylation status by western blotting using antibodies against acetylated histones H2A, H2B, H3, and H4. Use β-actin as a loading control. Quantify band intensities to determine the concentration-dependent increase in histone acetylation [8] [4].
Antiproliferative and Cytotoxicity Assays: Seed cancer cells in 96-well plates at 3000-5000 cells/well and allow to adhere overnight. Treat with this compound at concentrations ranging from 0.01 to 10 µM for 72 hours. Assess cell viability using CCK-8 assay by adding 10% CCK-8 reagent and incubating for 1.5 hours before measuring absorbance at 450 nm. Calculate IC~50~ values for growth inhibition from dose-response curves. For colony formation assays, seed cells in 6-well plates at low density (200-500 cells/well), treat with this compound for 10-14 days, then fix with 4% paraformaldehyde and stain with 0.1% crystal violet before counting colonies [8].
Cellular target engagement and selectivity are critical parameters for validating the pharmacophore model and understanding this compound's mechanism of action:
Cellular Target Engagement Using Chemoproteomics: Prepare a mixture of lysates from MV4-11 and SW620 cells. Incubate lysates with this compound at increasing concentrations (0.1 nM to 100 µM). Use bead-immobilized hydroxamic acid-containing probes (iA, iC, iQ) to pull down compound-binding proteins. Identify and quantify bound proteins using liquid chromatography-mass spectrometry (LC-MS). Proteins targeted by this compound will show reduced pull-down in a dose-dependent manner. Calculate apparent dissociation constants (KD~app~) from the competition curves [9].
Selectivity Profiling: Perform broad selectivity screening against various zinc-dependent metalloenzymes, receptors, and ion channels to confirm this compound's selective action on HDACs. Test against matrix metalloproteinases, carbonic anhydrases, and other metalloenzymes at this compound concentrations up to 10 µM. Assess activity against a panel of GPCRs, kinases, and ion channels using standardized functional assays. This compound should demonstrate minimal activity against non-HDAC targets at therapeutic concentrations [1].
Apoptosis and Cell Cycle Analysis: Treat cancer cells with this compound at IC~50~ and IC~90~ concentrations for 24-48 hours. For apoptosis analysis, stain cells with Annexin V-FITC and propidium iodide according to manufacturer's protocol and analyze by flow cytometry. For cell cycle analysis, fix cells in 70% ethanol, treat with RNase A, stain with propidium iodide, and analyze DNA content by flow cytometry. This compound should induce dose-dependent apoptosis and cell cycle arrest in G1 phase [8] [4].
The comprehensive pharmacophore model of this compound has several valuable applications in modern drug discovery and development:
Lead Optimization Scaffold: The well-characterized pharmacophore features of this compound provide an excellent template for structural optimization of next-generation HDAC inhibitors. Medicinal chemists can systematically modify each pharmacophore element—ZBG, linker, and cap group—to enhance potency, selectivity, or drug-like properties. For example, the hydroxamic acid ZBG can be replaced with alternative zinc-chelating groups to reduce potential off-target effects or improve metabolic stability, while maintaining the critical spatial orientation established in the this compound model [3] [4].
Virtual Screening Queries: The e-Pharmacophore model derived from this compound-HDAC complexes serves as an effective 3D query for virtual screening of large compound databases. This approach enables the identification of novel chemotypes with similar feature arrangements but distinct molecular scaffolds, potentially leading to new intellectual property and improved therapeutic candidates. The protocol involves using the Phase module to screen databases such as ZINC or in-house collections, with subsequent filtering based on fit scores and visual inspection of top hits [7] [2].
Combination Therapy Rationalization: this compound's mechanistic insights inform rational combination strategies with other anticancer agents. For example, the compound's demonstrated synergy with JAK2 inhibitors in AML models provides a validated combination approach for clinical development [1]. Additionally, this compound's recently identified role in inducing mitochondrial peripheral fission through CDK5/Drp1 signaling in colorectal cancer cells suggests combination opportunities with mitochondrial-targeting agents [8].
Despite its utility, the this compound pharmacophore model has certain limitations that should be considered:
Dynamic Behavior Considerations: Traditional pharmacophore models represent static interactions and may not capture important conformational dynamics of both the ligand and protein. Molecular dynamics simulations reveal that this compound can adopt alternative binding modes and that HDAC enzymes exhibit flexibility in their active site regions, particularly in the L1 and L2 loops that form the cap-binding domain. These dynamic aspects are not fully represented in the current pharmacophore model [7].
Off-Target Interactions: Recent chemoproteomic profiling has revealed that this compound and related hydroxamate-based HDAC inhibitors can interact with unexpected off-targets, including MBLAC2, NME1-4, and HINT1 enzymes [9]. These off-target interactions are not accounted for in the current HDAC-focused pharmacophore model but may contribute to both efficacy and adverse effects. Future pharmacophore models could incorporate features to predict these additional interactions.
Isoform Selectivity Challenges: While this compound demonstrates some isoform selectivity (particularly against HDAC6), the current pharmacophore model does not fully explain the structural basis for selectivity patterns among different HDAC isoforms. Developing isoform-specific pharmacophore models would require incorporation of additional spatial features that account for sequence and structural variations in the cap-binding domains of different HDAC isoforms [9] [1].
Table 4: Applications and Limitations of this compound Pharmacophore Model
| Application Area | Specific Utility | Implementation Method | Expected Outcome |
|---|---|---|---|
| Lead Optimization | Scaffold for structural modifications | Systematic variation of ZBG, linker, and cap groups | Enhanced potency, selectivity, and ADMET properties |
| Virtual Screening | 3D query for database mining | Pharmacophore-based screening using Phase or MOE | Identification of novel chemotypes with HDAC inhibitory activity |
| Combination Therapy | Mechanistic insights for rational combinations | Targeting complementary pathways identified through proteomics | Enhanced therapeutic efficacy through synergistic interactions |
The comprehensive pharmacophore model of this compound detailed in these application notes provides a robust framework for understanding structure-activity relationships in HDAC inhibitor development. The classic three-component model—comprising zinc-binding group, hydrophobic linker, and surface recognition cap—successfully explains this compound's potent inhibition of class I, II, and IV HDAC enzymes and its favorable pharmacokinetic profile. Implementation of the computational and experimental protocols described herein will enable researchers to validate this compound's mechanism of action, optimize its structural features for enhanced therapeutic properties, and identify novel chemotypes with similar target engagement.
Future directions for this compound pharmacophore modeling include the development of dynamic pharmacophore models that incorporate protein flexibility, the creation of isoform-specific models to enhance selectivity, and the integration of off-target predictions to improve safety profiles. As HDAC inhibitors continue to demonstrate therapeutic potential beyond oncology—including in neurodegenerative disorders, inflammatory conditions, and metabolic diseases—refined pharmacophore models based on this compound's scaffold may facilitate expansion into these new therapeutic areas. The protocols and analyses presented in these application notes provide a solid foundation for these continued investigations into one of the most promising drug classes in epigenetic therapeutics.
The PRIMULA trial (NCT03151408) was a Phase III, double-blind, placebo-controlled, multicenter study [1] [2]. A total of 406 patients were randomized in a 1:1 ratio to either the experimental or control group [3].
The table below summarizes the core design elements:
| Trial Aspect | Specification |
|---|---|
| Objective | To evaluate efficacy and safety of Pracinostat + Azacitidine vs. Placebo + Azacitidine [1] [2] |
| Primary Endpoint | Overall Survival (OS) [3] |
| Key Secondary Endpoints | Complete Remission (CR) rate, progression-free survival, duration of response, safety [4] |
| Treatment Cycles | 28-day cycles [1] [2] |
| Experimental Arm | This compound (orally) + Azacitidine (subcutaneous/IV) [1] [2] |
| Control Arm | Placebo (orally) + Azacitidine (subcutaneous/IV) [1] [2] |
Patient eligibility was specifically designed to enroll a population unsuitable for intensive induction chemotherapy [1] [2]. The main inclusion and exclusion criteria are summarized below:
| Category | Criteria |
|---|
| Inclusion | - Diagnosis: Newly diagnosed, confirmed AML (de novo, secondary, or treatment-related) with intermediate or unfavorable-risk cytogenetics [1] [2].
The trial protocol involved a detailed treatment and monitoring schedule for both arms.
The primary results of the PRIMULA trial demonstrated a lack of efficacy for the this compound combination.
| Outcome Measure | This compound + AZA | Placebo + AZA | Result |
|---|---|---|---|
| Median Overall Survival | 9.95 months | 9.95 months | Not Significant (p=0.8275) [3] |
| Complete Response (CR) Rate | 42% (in prior Phase 2) [4] | Information missing | Not significantly different in Phase 3 [3] |
| Common Grade ≥3 Adverse Events | Febrile neutropenia, thrombocytopenia, infections (from prior Phase 2) [4] | Information missing | Combination was tolerable [3] |
The PRIMULA trial provides a critical case study in drug development for AML. The well-controlled, large-scale Phase 3 trial failed to confirm the promising efficacy signals observed in the earlier Phase 2 study, despite targeting a rational epigenetic pathway combination. This outcome highlights the inherent risks in drug development and the critical importance of Phase 3 validation. For researchers, this underscores that pre-clinical synergy and Phase 2 response rates do not always translate into overall survival benefits, even in patient populations with high unmet need.
The combination of Pracinostat (an HDAC inhibitor) with pacritinib (a JAK2/FLT3 inhibitor) has demonstrated synergistic anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML), particularly for cancers driven by JAK2V617F mutations or FLT3-ITD alterations [1] [2].
This synergy arises from concurrent inhibition of complementary oncogenic pathways:
The diagram below illustrates how these two drugs target separate components of the oncogenic signaling network to produce a synergistic effect.
The following table summarizes the experimental models and key findings from the primary research supporting this combination.
| Study Model | Genetic Context | Treatment Groups | Key In Vitro Findings | Key In Vivo Findings |
|---|---|---|---|---|
| SET-2 mouse model [1] | JAK2V617F mutation | This compound, Pacritinib, Combination | Decreased cell proliferation, increased apoptosis [1]. | Synergistic inhibition of tumor growth and reduction of metastases [1]. |
| MOLM-13 model [1] | FLT3-ITD driven | This compound, Pacritinib, Combination | Decreased cell proliferation, increased apoptosis [1]. | Synergistic inhibition of tumor growth [1]. |
Below is a detailed protocol for evaluating the efficacy of the this compound and JAK2 inhibitor combination in vitro, based on the methodologies from the cited literature [1].
For your complete Application Notes and Protocols, consider including these additional sections informed by the broader context of JAK/HDAC inhibition [3]:
This compound (SB939) is an orally active pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant potential in cancer therapy, particularly when used in combination regimens. HDACs are chromatin-modifying enzymes that remove acetyl groups from histone lysine residues, leading to chromatin condensation and transcriptional repression. In cancer, HDAC overexpression is frequently observed and associated with oncogenic gene silencing and tumor progression. This compound targets class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10), and class IV (HDAC 11) enzymes, making it a comprehensive epigenetic modulator with potent anti-tumor activity. Compared to earlier HDAC inhibitors like vorinostat, this compound demonstrates superior pharmaceutical properties, including approximately 4.1-fold increased oral bioavailability and 3.3-fold longer half-life, along with preferential accumulation in tumor tissue [1] [2].
The therapeutic rationale for investigating this compound in doublet therapies stems from the recognized limitations of single-agent epigenetic therapies in solid tumors. While HDAC inhibitors have demonstrated clinical success in hematological malignancies, their efficacy as monotherapies in solid tumors has been modest due to compensatory resistance mechanisms and tumor heterogeneity. Combination approaches aim to overcome these limitations by simultaneously targeting multiple oncogenic pathways, leveraging potential synergistic interactions to enhance therapeutic efficacy [3] [4] [5]. Emerging evidence suggests that this compound's anti-tumor effects extend beyond epigenetic modulation to include mitochondrial reprogramming and immune modulation, further supporting its investigation in rational combination regimens [6] [7] [8].
This compound is a hydroxamic acid-based HDAC inhibitor with the chemical name (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-5-yl}-N-hydroxyprop-2-enamide. Its molecular formula is C20H30N4O2, and it has a molecular weight of 358.486 g/mol [2]. The drug exhibits favorable pharmacokinetic properties, with oral bioavailability in mice of approximately 34% and dose-dependent pharmacodynamic effects as measured by histone acetylation levels in target tissues. Preclinical studies have demonstrated that this compound has >100-fold more affinity towards HDACs compared to other zinc-dependent metalloenzymes, contributing to its selective anti-tumor activity [4] [1].
This compound exerts its anti-tumor effects through multiple interconnected mechanisms:
Epigenetic Modulation: By inhibiting HDAC activity, this compound promotes the accumulation of acetyl groups on histone proteins, resulting in chromatin relaxation and transcriptional activation of silenced genes. This includes reactivation of tumor suppressor genes and genes involved in cell differentiation and apoptosis [1] [2].
Mitochondrial Fission-Associated Cell Death (MFAD): Recent research has identified a novel mechanism whereby this compound induces a switch from mitochondrial midzone division to peripheral fission through the CDK5-Drp1 signaling axis. This process involves this compound-mediated increase in cyclin-dependent kinase 5 (CDK5) expression and acetylation at lysine 33, accelerating the formation of the CDK5/CDK5 regulatory subunit 1 complex and Drp1-mediated mitochondrial peripheral fission. This lethal mitofission preferentially affects tumor cells with high baseline CDK5 levels (CDK5-high), representing a selective anti-tumor mechanism [6] [7].
Non-Histone Protein Acetylation: Beyond histones, this compound promotes acetylation of various non-histone proteins involved in cell signaling, DNA repair, and metabolism, further contributing to its anti-proliferative effects [8].
The following diagram illustrates the multifaceted mechanism of action of this compound:
Figure 1: Multifaceted Mechanism of Action of this compound. The diagram illustrates three primary mechanisms: (1) Epigenetic modulation through HDAC inhibition leading to tumor suppressor gene activation; (2) Induction of mitochondrial fission-associated cell death via CDK5-Drp1 signaling; (3) Non-histone protein acetylation causing oncogenic signaling dysregulation.
The clinical development of this compound has primarily focused on hematological malignancies, with emerging investigation in solid tumors. Key clinical trials demonstrate its potential in combination regimens:
Table 1: Clinical Trials of this compound in Combination Therapies
| Cancer Type | Combination Partner | Phase | Key Findings | Reference |
|---|---|---|---|---|
| Myelodysplastic Syndromes (MDS) | Azacitidine | Phase I/II | 6/10 patients achieved CR, 3 achieved CR without platelet recovery with no added toxicity | [1] |
| Acute Myeloid Leukemia (AML) | Azacitidine | Phase II | 42% CR rate with additional patients achieving CRi or morphological leukemia-free state; 12-month OS rate of 60% | [9] |
| Advanced Hematologic Malignancies | Single agent | Phase I | MTD: 120 mg; RP2D: 60 mg; modest single-agent activity | [1] |
| Lymphoma (Preclinical) | Various antilymphoma agents | Preclinical | Synergistic effects observed with multiple agents including venetoclax and ibrutinib | [8] |
| Colorectal Cancer (Preclinical) | Single agent | Preclinical | Significant anticancer effect in vivo and in vitro via CDK5-Drp1-mediated mitochondrial peripheral fission | [6] |
The safety profile of this compound has been characterized across multiple clinical trials. In the phase I dose-escalation study for advanced hematological malignancies, the maximum tolerated dose (MTD) was established at 120 mg, with a recommended phase II dose (RP2D) of 60 mg administered orally thrice weekly for 3 weeks on a 28-day cycle. Common adverse effects included hematological toxicities, fatigue, and gastrointestinal disturbances. When combined with azacitidine, this compound demonstrated a manageable safety profile without unexpected toxicities, supporting further investigation of this combination regimen [1] [9].
While clinical development has predominantly focused on hematological malignancies, compelling preclinical evidence supports investigating this compound in solid tumors:
Colorectal Cancer: this compound demonstrated significant anti-tumor activity in colorectal cancer (CRC) models both in vitro and in vivo. The drug was identified as a novel mitofission-associated cell death (MFAD) inducer, selectively suppressing tumor cells with high CDK5 levels (CDK5-high) through Drp1-mediated mitochondrial peripheral fission. This mechanism represents a promising therapeutic strategy for CRC treatment [6] [7].
Breast Cancer: this compound has shown activity in breast cancer models through inhibition of the IL-6/STAT3 signaling pathway, suppressing metastasis and proliferation. Additionally, research indicates that epigenetic modifications play a crucial role in therapy resistance in endocrine-related cancers, suggesting potential for this compound combinations in these malignancies [3] [6].
Lymphoma: In diffuse large B-cell lymphoma (DLBCL) models, this compound demonstrated robust antiproliferative activity across diverse lymphoma histotypes. However, differential sensitivity was observed based on metabolic subtypes, with OxPhos-DLBCL cells showing poorer sensitivity compared to BCR-DLBCL cells. This resistance was overcome by pharmacologic inhibition of antioxidant production, revealing a rational combination strategy [8].
Identification of predictive biomarkers is crucial for optimizing this compound therapy:
CDK5 Expression Levels: Tumors with high baseline CDK5 expression (CDK5-high) demonstrate enhanced sensitivity to this compound due to dependence on the CDK5-Drp1 mitochondrial fission pathway [6] [7].
Metabolic Subtypes: In DLBCL, metabolic classification (OxPhos vs. BCR subtype) predicts response to HDAC inhibition, with OxPhos-DLBCLs exhibiting inherent resistance that can be overcome by antioxidant pathway inhibition [8].
HDAC Expression Patterns: Tumors with specific HDAC isoenzyme overexpression may demonstrate enhanced sensitivity to this compound, though this requires further validation in clinical cohorts [5].
Understanding resistance mechanisms is essential for developing effective combination strategies:
Antioxidant Pathway Activation: In OxPhos-DLBCL, resistance to this compound is associated with enhanced antioxidant production, as revealed by transcriptomic analysis showing enrichment of antioxidant pathway genes after HDAC inhibitor treatment [8].
Efflux Pump Overexpression: While not directly studied with this compound, overexpression of efflux transporters like P-glycoprotein (P-gp) represents a common resistance mechanism to many targeted therapies, including some HDAC inhibitors [10].
Compensatory Signaling Activation: Feedback activation of survival pathways, such as JAK-STAT signaling, can limit response to HDAC inhibition, particularly in solid tumors [5].
Based on mechanistic insights, several rational combination approaches have been identified:
HDAC and DNA Methyltransferase Inhibition: The combination of this compound with azacitidine demonstrates synergistic epigenetic modulation, with clinical activity in MDS and AML. This combination promotes more comprehensive epigenetic reprogramming than either agent alone [1] [9].
Antioxidant Pathway Inhibition: Co-treatment with L-buthionine-(S,R)-sulfoximine (BSO), an inhibitor of glutathione synthesis, reverses this compound resistance in OxPhos-DLBCL models, providing a strategy to overcome intrinsic resistance in this subtype [8].
Targeted Therapy Combinations: Preclinical screening has identified potential synergies between this compound and various targeted agents, including BCL-2 inhibitors (venetoclax), BTK inhibitors (ibrutinib), and PI3K inhibitors (copanlisib, idelalisib) in lymphoma models [8].
The following workflow illustrates a systematic approach for evaluating this compound combinations:
Figure 2: Systematic Workflow for Evaluating this compound Combination Therapies. The diagram outlines a stepwise approach from target identification through biomarker validation, with exemplary combination strategies based on mechanistic rationale.
Purpose: To systematically evaluate potential synergistic interactions between this compound and companion drugs in cancer cell lines.
Materials:
Procedure:
Data Analysis:
Purpose: To evaluate this compound-induced mitochondrial peripheral fission via CDK5-Drp1 signaling.
Materials:
Procedure:
Data Analysis:
Purpose: To evaluate the anti-tumor activity of this compound combinations in patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.
Materials:
Procedure:
Data Analysis:
Table 2: Key Pharmacodynamic Markers for this compound Activity Assessment
| Marker Category | Specific Markers | Assessment Method | Interpretation |
|---|---|---|---|
| Epigenetic Effects | Acetylated histone H3 (AcH3), Acetylated histone H4 (AcH4) | Western blot, ELISA | Target engagement indicator |
| Mitochondrial Effects | CDK5 acetylation (K33), p-Drp1 (S616), Drp1-FIS1 interaction | Western blot, co-IP, immunofluorescence | Induction of mitochondrial fission |
| Apoptotic Effects | Cleaved caspase-3, cleaved PARP | Western blot, flow cytometry | Cell death activation |
| Anti-proliferative Effects | Ki-67, phospho-histone H3 | Immunohistochemistry | Cell cycle arrest |
This compound represents a promising therapeutic agent with multimodal mechanisms of action extending beyond traditional epigenetic modulation. The emerging understanding of its role in inducing mitochondrial fission-associated cell death provides a novel therapeutic approach, particularly for solid tumors with high CDK5 expression. The favorable pharmacokinetic profile and oral bioavailability of this compound further enhance its potential as a combination therapy partner.
Future research should focus on biomarker-driven patient selection, particularly for solid tumors where predictive biomarkers remain to be fully validated. The exploration of rational combinations targeting complementary pathways, such as antioxidant inhibition for OxPhos-type tumors or immune checkpoint inhibitors to enhance immunogenic cell death, represents promising directions. Additionally, optimization of dosing schedules to maximize therapeutic index while managing overlapping toxicities will be crucial for successful clinical translation.
As the field of epigenetic therapy continues to evolve, this compound in doublet and potentially triplet combinations may offer new therapeutic opportunities for difficult-to-treat solid tumors, addressing the significant unmet need in oncology therapeutics.
The following table summarizes the key resistance mechanisms identified in recent studies.
| Mechanism | Description | Evidence/Context | Potential Rescue Strategy |
|---|---|---|---|
| Upregulation of Antioxidant Pathways | In OxPhos-DLBCL, HDACi treatment enriches antioxidant pathway genes, protecting cells from drug-induced stress [1]. | Transcriptomic analysis of DLBCL cell lines; identified low-sensitivity subset [1]. | Pharmacologic inhibition of antioxidant production (e.g., with BSO) [1]. |
| Overexpression of Efflux Pumps | ABC transporters (e.g., ABCB1/P-gp) reduce intracellular drug concentration [2]. | Identified as a chief barrier in treating acute leukemia with HDACis [2]. | Combine with ABC transporter inhibitors or use nanoparticle drug formulations [2]. |
| Altered Apoptotic Signaling | Upregulation of anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1) and downregulation of pro-apoptotic proteins (BAX, BAK) [2]. | A common adaptation in acute leukemia cells to evade HDACi-induced cell death [2]. | Combine with BH3-mimetics like Venetoclax (BCL-2 inhibitor) [2]. |
| Activation of Compensatory Pathways | Upregulation of survival signaling pathways, such as PI3K/AKT/mTOR and MAPK, in response to HDACi-induced cellular stress [2]. | Preclinical evidence shows inhibition of these pathways can increase HDACi efficacy [2]. | Combine with inhibitors of the PI3K/AKT/mTOR or MAPK pathways [2]. |
| Epigenetic Plasticity of Cancer Stem Cells (CSCs) | CSCs survive HDACi treatment through reversible gene expression changes and quiescence, leading to population re-establishment post-treatment [2]. | CSCs in acute leukemia can dynamically adapt to therapeutic pressure [2]. | Combine with CSC-targeting agents (e.g., targeting Notch or Wnt signaling) or use maintenance epigenetic therapy [2]. |
Here are detailed methodologies for key experiments cited in the research.
This protocol is adapted from studies investigating the synergy between this compound and other agents to resensitize resistant cells [1] [3].
This method is used to confirm mechanistic changes, such as alterations in apoptotic proteins or acetylation levels [1] [3] [4].
The diagram below illustrates the signaling pathways involved in this compound's action and resistance.
Thrombocytopenia is a prominent hematological toxicity observed with Pracinostat. The frequency and severity are notably higher when this compound is combined with azacitidine compared to azacitidine alone.
The table below summarizes key quantitative data from clinical trials:
| Trial Context | Reported Incidence of Thrombocytopenia | Grade | Notes |
|---|---|---|---|
| This compound + Azacitidine in AML (Phase II) [1] [2] | 22% of patients | Grade 3/4 | One of the most common grade ≥3 adverse events |
| This compound + Azacitidine in MDS (Phase II) [3] | 98% of patients in combo arm had any Grade ≥3 AE | Grade ≥3 | Higher rate of all grade ≥3 AEs vs. 74% with azacitidine placebo; led to more treatment discontinuations (20% vs. 10%) |
| This compound + Azacitidine in MDS (Phase I Extension) [4] | Not specified | Not specified | No added toxicity reported from the combination |
Effective management of thrombocytopenia is crucial for maintaining treatment intensity and patient safety in a clinical trial setting. Here is a structured approach for troubleshooting this adverse event:
For your research, the following workflow derived from trial methodologies outlines a systematic approach to monitoring and managing this event.
The table below summarizes the key dosing and toxicity management information for this compound based on available clinical data.
| Aspect | Single-Agent Therapy | Combination with Azacitidine |
|---|---|---|
| Recommended Phase II Dose (RP2D) | 60 mg, orally, thrice weekly for 3 weeks, followed by 1 week of rest (28-day cycle) [1]. | 60 mg, orally, thrice weekly. Azacitidine is given at 75 mg/m² for 7 days in a 28-day cycle [1]. |
| Maximum Tolerated Dose (MTD) | 120 mg on the same schedule [1]. | Not definitively established in the provided studies, but the 60 mg dose was used safely. |
| Common Adverse Events (AEs) | Myelosuppression (thrombocytopenia, neutropenia), febrile neutropenia, infections [1] [2]. | Thrombocytopenia, febrile neutropenia, infections [2]. |
| Dose Modification for Toxicity | In the event of a Dose-Limiting Toxicity (DLT), the drug was held until resolution and could then be resumed at a reduced dose [1]. | The studies reviewed did not report specific dose modification rules for the combination. |
As a pan-HDAC inhibitor, this compound's mechanism involves altering gene expression and inducing cell death. The following diagram illustrates its core mechanism and one identified downstream effect on mitochondrial fission.
Q1: What is the clinical evidence supporting the 60 mg dose of this compound? The 60 mg dose was established as the RP2D in a Phase I dose-escalation study (NCT00741234) for advanced hematological malignancies. This study determined the Maximum Tolerated Dose (MTD) to be 120 mg and defined the RP2D as the dose level immediately below the MTD [1].
Q2: How is bone marrow toxicity (myelosuppression) managed with this compound? Myelosuppression is a common class effect of HDAC inhibitors [3]. Management strategies from clinical protocols include:
Q3: Does this compound have a better safety profile than other HDAC inhibitors like Vorinostat? While direct comparative trials are limited, pharmacovigilance studies suggest that ADR profiles can vary. For instance, Vorinostat has been associated with a higher rate of cardiac and musculoskeletal ADRs, which may be linked to its off-target inhibition of specific proteins like the hERG ion channel and HDAC4 [3]. This compound's specific profile is shaped by its unique pharmacological and physicochemical properties [3].
For researchers characterizing this compound's toxicity in models, here are key methodologies.
1. In Vitro Cytotoxicity and Apoptosis Assay
2. HDAC Inhibition and Target Engagement Assay
What is Pracinostat and what is its mechanism of action? this compound (SB939) is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor. It potently inhibits class I, II, and IV HDAC enzymes, leading to increased acetylation of histones and other proteins. This results in chromatin remodeling, reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in tumor cells [1] [2].
Which this compound-based combination has shown the most promise in clinical trials? The most extensively studied combination is this compound with the hypomethylating agent Azacitidine (AZA). This strategy is based on strong pre-clinical synergy between HDAC inhibitors and hypomethylating agents. Early-phase trials in acute myeloid leukemia (AML) showed very high response rates, but a subsequent Phase III study did not confirm a survival benefit [3] [4].
Are there any biomarkers to predict response to this compound therapy? Current evidence is limited. One study suggested that high expression of specific HDACs like HDAC2 and HDAC6 might be associated with resistance to other drugs like venetoclax, potentially identifying a patient subgroup that could benefit from an HDAC inhibitor combination. However, this is not yet a validated biomarker for this compound [5].
What are the most common dose-limiting toxicities? Fatigue is a frequently reported side effect. Myelosuppression, including thrombocytopenia and neutropenia, is also common and often dose-limiting. Other notable toxicities include febrile neutropenia and QTc interval prolongation, which require careful monitoring [3] [6] [4].
The table below summarizes the key clinical outcomes from major trials of this compound combinations.
| Combination Therapy | Clinical Setting | Phase | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| This compound + Azacitidine | Newly diagnosed AML patients unfit for intensive chemotherapy | III | No significant improvement in median Overall Survival (OS) vs. AZA alone (Median OS: 9.95 months for both groups) | [3] |
| This compound + Azacitidine | Untreated AML (≥65 years) | II | CR/CRi/MLFS* rate: 54% (CR: 42%); 1-year overall survival estimate: 60% | [4] |
| This compound (Monotherapy) | Intermediate/High-risk Myelofibrosis | II | Modest activity; Clinical Improvement (anemia response): 9% | [6] |
*CR: Complete Response; CRi: Complete Response with incomplete blood count recovery; MLFS: Morphologic Leukemia-Free State.
Beyond Azacitidine, research points to other rational combinations:
For researchers designing in vitro experiments to study this compound combinations, the following workflow and details can serve as a guide.
The table below summarizes the available quantitative PK data for this compound.
| Parameter | Value / Status | Notes |
|---|---|---|
| Modality | Small Molecule [1] | |
| Route of Administration | Oral [1] | |
| Bioavailability | 34% (in mice) [1] | Human data not available in search results. |
| Protein Binding | Not Available [1] | Data is missing from public sources. |
| Metabolism | Not Available [1] | Data is missing from public sources. |
| Route of Elimination | Not Available [1] | Data is missing from public sources. |
| Half-Life | Not Available [1] | Data is missing from public sources. |
| Volume of Distribution | Not Available [1] | Data is missing from public sources. |
| Clearance | Not Available [1] | Data is missing from public sources. |
| Development Status | Discontinued (as of Sep 2025) [2] | Development halted for AML, MDS, and other cancers. |
Here are answers to common questions and potential challenges based on this compound's drug class.
Q: What is the primary pharmacokinetic challenge with this compound and similar HDAC inhibitors?
Q: What are the common adverse drug reactions (ADRs) associated with HDAC inhibitors?
Q: Has this compound shown promise in any specific combinations?
For research purposes, the following diagrams illustrate the general experimental approach for evaluating an HDAC inhibitor and its core molecular mechanism.
Resistance to histone deacetylase inhibitors (HDACis) like Pracinostat can arise through several molecular and cellular mechanisms. The table below summarizes the key challenges and the corresponding strategies being explored to overcome them [1].
| Mechanism of Resistance | Description | Potential Combination Strategy | Objective of Strategy |
|---|---|---|---|
| Epigenetic Compensation | Upregulation of alternative epigenetic modifiers (e.g., DNA methyltransferases) re-silences tumor suppressor genes after HDACi treatment [1]. | Combine with DNA Methyltransferase Inhibitors (DNMTis) like azacitidine or decitabine [1]. | To prevent compensatory re-silencing of genes and sustain epigenetic pressure on cancer cells. |
| Drug Efflux Pumps | Overexpression of ATP-binding cassette (ABC) transporters (e.g., ABCB1) reduces intracellular drug concentration [1]. | Investigate combinations with efflux pump inhibitors or use nanoparticle formulations [1]. | To increase intracellular concentration of this compound. |
| Activation of Survival Pathways | HDACi-induced stress triggers pro-survival signals via PI3K/AKT/mTOR and MAPK pathways [1]. | Combine with inhibitors of pathways like MEK or AKT [1]. | To block survival signals and sensitize cells to HDACi-induced death. |
| Altered Apoptotic Balance | Upregulation of anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1) and downregulation of pro-apoptotic ones (BAX, BAK) [1]. | Combine with BH3-mimetics like venetoclax (BCL-2 inhibitor) [1]. | To re-establish the cellular potential for apoptosis. |
| Cancer Stem Cell (CSC) Plasticity | CSCs can survive therapy through quiescence, epigenetic plasticity, and dynamic gene expression changes [1]. | Target CSC maintenance pathways (e.g., Notch or Wnt) in combination with HDACis [1]. | To target the resistant cell population responsible for relapse. |
Here are some common experimental challenges and practical steps to address them.
| Issue | Possible Reason | Suggested Experiments & Solutions |
|---|
| Lack of Efficacy in Vivo Models | Inadequate intratumoral drug exposure due to efflux pumps. | - Measure intracellular this compound levels with/without an efflux pump inhibitor (e.g., Elacridar).
When faced with a potential case of this compound resistance, a systematic approach can help identify the underlying mechanism. The following diagram outlines a logical diagnostic workflow you can adapt for your experiments.
This protocol is based on clinical trials for AML/MDS and can be adapted for in vitro studies to investigate the synergy between a DNMT inhibitor and this compound [2] [1].
Objective: To test the hypothesis that azacitidine (AZA) can prevent compensatory DNA methylation and overcome resistance to this compound.
Materials:
Procedure:
Clinical trial data reveals that hematological toxicity is a major challenge with this compound, particularly when combined with Azacitidine. The following table summarizes key quantitative findings from a phase II study in higher-risk MDS patients.
| Toxicity Metric | This compound + Azacitidine (n=51) | Placebo + Azacitidine (n=51) | References |
|---|---|---|---|
| Grade ≥3 Adverse Events | 98% of patients | 74% of patients | [1] |
| Treatment Discontinuation | 20% of patients | 10% of patients | [1] |
| Common Dose-Limiting Toxicities | Fatigue, myelosuppression, cytopenias | Not specified | [1] |
| Suggested Contributing Mechanism | Dual inhibition of HDAC1 and HDAC2 | Not applicable | [2] [3] |
To manage these toxicities in a research or clinical trial setting, the following protocols are recommended:
Dosing Schedule: The most common regimen in recent trials is This compound 60 mg administered orally every other day, three times per week (e.g., Mon-Wed-Fri), for the first three weeks of a 28-day cycle, combined with a standard 7-day regimen of Azacitidine [4] [1]. This "3 weeks on/1 week off" schedule provides a treatment break to allow for hematological recovery.
Dose Modification and Supportive Care: Clinical protocols must include clear guidelines for:
Toxicity Monitoring Protocol: Rigorous and frequent monitoring is essential.
Understanding the molecular mechanism helps in anticipating and managing this toxicity. This compound, as a pan-histone deacetylase inhibitor (HDACi), primarily targets HDAC1 and HDAC2. Inhibition of these class I HDACs in the bone marrow disrupts normal hematopoiesis, leading to myelosuppression. The diagram below illustrates this pathway.
Q1: Are the hematological toxicities of this compound reversible? Yes, the hematological toxicities are generally reversible with treatment interruption. The "3 weeks on/1 week off" dosing schedule is specifically designed to allow for bone marrow recovery between cycles [4] [1]. However, the high rate of treatment discontinuation in clinical trials underscores the need for vigilant monitoring and proactive management [1].
Q2: How does this compound's toxicity profile compare to other HDAC inhibitors? Thrombocytopenia is a class-effect of many HDAC inhibitors that target HDAC1 and HDAC2, including Vorinostat, Panobinostat, and Romidepsin [2] [3]. The high incidence of severe adverse events with the this compound-Azacitidine combination suggests that its specific pharmacokinetic properties or dosing regimen may contribute to its challenging toxicity profile [1].
Q3: What is the most critical period for monitoring toxicity? The first two treatment cycles are the most critical. This is when dose-limiting toxicities most frequently emerge, necessitating close monitoring with weekly CBCs and prompt intervention through dose modification or supportive care to prevent treatment discontinuation [1].
The quantitative data from clinical trials is summarized in the following table for easy reference.
| Adverse Event | Grade ≥3 Incidence (from Phase 2 AML Trial [1] [2] [3]) | Common Management Strategies |
|---|---|---|
| Thrombocytopenia | 46% of patients | Blood count monitoring, platelet transfusions. |
| Febrile Neutropenia | 30% - 44% of patients | Close monitoring for fever/infection, antibiotics, G-CSF, dose interruption/reduction. |
| Neutropenia | 10% of patients | Blood count monitoring, G-CSF, dose interruption/reduction. |
| Anemia | 8% of patients (Grade ≥3) | Blood count monitoring, red blood cell transfusions. |
| Fatigue | 8% of patients (Grade ≥3) | Dose interruption/reduction, symptomatic management. |
Here are some targeted answers to specific issues you might encounter.
Q1: What are the most frequent serious adverse events observed with Pracinostat in combination therapy? The phase 2 trial that served as the basis for this compound's Breakthrough Therapy designation showed that myelosuppression is the most significant dose-limiting toxicity when combined with azacitidine [3]. The most common Grade 3 or higher TEAEs were thrombocytopenia (46%), febrile neutropenia (44%), and infections (52%) [1] [2]. It is crucial to note that the subsequent Phase 3 trial was discontinued due to a lack of efficacy, not new safety concerns [1] [2].
Q2: What is the proposed mechanism behind this compound's hematological toxicity? As a pan-histone deacetylase inhibitor (HDACi), this compound's toxicity profile can be linked to its pharmacological properties. One study suggests that thrombocytopenia associated with vorinostat, panobinostat, and romidepsin may stem from the dual inhibition of HDAC1 and HDAC2, coupled with a higher volume of distribution (Vd) [4]. This implies that the on-target inhibition of specific HDAC isoforms in bone marrow cells is a key driver of hematological adverse events.
Q3: Are there any preclinical insights into how cancer cells resist this compound, which could inform combination studies? Yes, a 2021 preclinical study on diffuse large B-cell lymphoma (DLBCL) revealed that a metabolic subtype reliant on oxidative phosphorylation (OxPhos-DLBCL) showed poorer sensitivity to this compound and other HDACis like vorinostat [5]. Transcriptomic analysis indicated that these resistant cells enriched antioxidant pathway genes upon treatment. Importantly, pharmacological inhibition of antioxidant production (e.g., using L-buthionine-(S,R)-sulfoximine/BSO) rescued sensitivity to this compound in these cells [5]. This suggests that targeting antioxidant pathways could be a viable strategy to overcome resistance in specific cancer contexts.
Q4: Does this compound induce cell death through mechanisms beyond histone acetylation? Emerging research indicates that this compound can trigger mitochondrial-mediated cell death. A 2023 study on colorectal cancer identified this compound as a novel inducer of mitofission-associated cell death (MFAD) [6]. The proposed mechanism involves this compound increasing CDK5 expression and acetylation, which accelerates the formation of a CDK5/Drp1 complex. This, in turn, switches mitochondrial fission from midzone (proliferative) to peripheral fission, leading to mitochondrial dysfunction and selective cell death in tumor cells with high CDK5 levels [6]. The pathway below illustrates this mechanism.
When designing experiments or planning clinical trials involving this compound, consider these factors based on the available evidence:
The quantitative safety data from key clinical trials are summarized in the table below. This data provides a benchmark for the expected toxicity profile in a clinical research setting.
| Adverse Event (AE) | Phase II Trial (n=50) [1] | Phase III (PRIMULA) Trial [2] | Notes & Clinical Context |
|---|---|---|---|
| Febrile Neutropenia | 30% (Grade ≥3) | Most common serious AE | A major dose-limiting toxicity; requires proactive management. |
| Thrombocytopenia | 22% (Grade ≥3) | Most common serious AE | Led to the highest incidence of dose reductions/interruptions. |
| Fatigue | 8% (Grade ≥3) | Not specified | |
| Other Common AEs | Neutropenia (10%), Anemia (8%), Cellulitis (10%), Sepsis (6%) | N/A | The Phase III trial confirmed the toxicity profile observed in Phase II. |
The adverse drug reaction (ADR) profile of Pracinostat is linked to its pharmacologic properties. A 2025 pharmacovigilance study analyzing real-world data provides crucial insights [3]:
While clinical development in frontline AML was halted, the following strategies were explored or could be considered in a research context to mitigate toxicity.
The most direct strategy is to adjust the administration regimen.
Aggressive prophylactic and supportive measures are essential for patient safety in trials.
For researchers investigating novel combinations or schedules, the following experimental workflow provides a structured approach to evaluate tolerability.
Q1: Why did the Phase III trial of this compound + Azacitidine fail? The Phase III PRIMULA study was stopped for futility after a planned interim analysis. The combination of this compound and Azacitidine did not improve overall survival compared to Azacitidine alone in newly diagnosed AML patients unfit for intensive chemotherapy. This lack of efficacy, combined with the increased toxicity and high rate of dose reductions, rendered the risk-benefit profile unfavorable [2].
Q2: Are there any biomarkers to predict this compound toxicity? Current research has not identified a validated biomarker for predicting specific this compound toxicity. Management is based on clinical parameters like complete blood counts, liver function tests, and electrolyte monitoring before each cycle. Research into genetic polymorphisms in drug metabolism or HDAC isoform expression could be a future area of investigation.
Q3: How does this compound's toxicity compare to other HDAC inhibitors? All HDAC inhibitors share class-effect toxicities like myelosuppression and GI disturbances. However, the specific profile varies. A 2025 study suggested that inhibition of specific HDAC isoforms (e.g., HDAC1/2 for thrombocytopenia; HDAC3 for GI toxicity) and off-target effects (e.g., hERG channel inhibition for cardiotoxicity by Vorinostat) contribute to the unique ADR profile of each drug [3]. This compound's broad-spectrum potency likely contributes to its significant myelosuppressive profile.
The table below synthesizes key data from recent research to compare the two drugs across several dimensions.
| Feature | This compound (SB939) | Vorinostat (SAHA) |
|---|---|---|
| Primary Indications (Approved & Investigational) | Acute Myeloid Leukemia (AML), Triple-Negative Breast Cancer (preclinical) [1] [2] | Cutaneous T-cell Lymphoma (CTCL), Squamous Cell Carcinomas (combination therapy) [3] [4] |
| Key Efficacy Findings | Enhances macrophage phagocytosis in GBM; synergizes with CD47 blockade; inhibits metastasis in breast cancer via STAT3/FN1 pathway [1] [2] | Synergizes with immune checkpoint inhibitors (e.g., pembrolizumab) in SCC; overall response rate of 26% in a recent phase 2 trial [4] |
| Common Adverse Drug Reactions (ADRs) | Data is limited but aligns with HDAC inhibitor class effects (e.g., hematological toxicity) [5] | Fatigue, diarrhea, nausea, thrombocytopenia; higher reported rates of cardiac and musculoskeletal ADRs [6] [5] |
| Key Pharmacological & Safety Differentiators | Higher predicted blood-brain barrier permeability (LogP: 2.57) [1] | Potent inhibition of hERG ion channel and HDAC4, linked to its specific ADR profile [5] |
| Research Focus (Based on Recent Data) | Reprogramming tumor-associated macrophages; overcoming immunosuppressive tumor microenvironments [1] | Combining with other immunotherapies; epigenetic priming to enhance response rates [4] |
To further aid your evaluation, here is a deeper dive into the key experiments and data behind the profiles above.
Recent preclinical studies highlight this compound's potential in hard-to-treat cancers through unique mechanisms.
Vorinostat's recent clinical data reinforces its role in combination therapies and clarifies its safety signature.
The following diagrams illustrate the core mechanisms and a generalized experimental workflow based on the data from the search results.
Mechanisms of HDAC Inhibitors. HDACis block histone deacetylase enzymes, leading to histone hyperacetylation, an open chromatin state, and activation of genes driving various antitumor effects. [1] [2] [6]
Generalized HDAC Inhibitor Evaluation Workflow. This diagram outlines a common experimental pathway for evaluating HDAC inhibitors, from model selection to molecular analysis, as reflected in the cited studies. [1] [2]
Based on the compiled data, the choice between this compound and Vorinostat is highly context-dependent and should be guided by the specific research or therapeutic objective:
The table below summarizes available quantitative data comparing Pracinostat and SAHA.
| Parameter | This compound (SB939) | SAHA (Vorinostat) | Experimental Context |
|---|---|---|---|
| Docking Score (HDAC1) [1] | -9.8 | Information Missing | Flexible XP molecular docking; more negative score indicates stronger predicted binding [1]. |
| Docking Score (HDAC2) [1] | -9.65 | Information Missing | Flexible XP molecular docking [1]. |
| Docking Score (HDAC8) [1] | -8.93 | Information Missing | Flexible XP molecular docking [1]. |
| Anti-proliferative IC₅₀ (Breast Cancer) [2] | 5.34 μM (T47D), 10.32 μM (MDA-MB-231) | 12.34 μM (MDA-MB-231) | MTS cell viability assay in human breast cancer cell lines [2]. |
| In Vivo Metastasis Inhibition [2] | Stronger inhibition | Weaker inhibition | Mouse model of breast cancer lung metastasis; this compound showed superior anti-metastatic activity [2]. |
| In Vivo Tumor Growth Inhibition [2] | Stronger inhibition | Weaker inhibition | Mouse xenograft model using MDA-MB-231 cells; this compound showed superior efficacy [2]. |
The experimental data in the table above were generated using the following established methodologies.
This protocol explains the source of the docking score data [1].
This protocol explains the cellular and in vivo efficacy data [2].
This compound and SAHA are both pan-HDAC inhibitors, but research highlights some distinct mechanistic pathways for this compound.
The diagram above illustrates key pathways identified for this compound:
Beyond direct efficacy, this compound's profile suggests potential practical benefits.
| Feature | This compound | SAHA (Vorinostat) | Significance / Source |
|---|---|---|---|
| Oral Bioavailability | Good (34% in mice) [4] | Low [5] | Enables convenient oral dosing. |
| Aqueous Solubility | High [5] | Low [5] | Better formulation potential. |
| P-gp Substrate | Not a substrate [5] | Strong substrate [5] | Lower risk of efflux and drug resistance. |
| Tumor Tissue Accumulation | Enriched in tumor tissue [6] | Information Missing | May contribute to potent and prolonged antitumor activity. |
The table below summarizes key efficacy and safety data from major clinical trials comparing pracinostat combined with azacitidine versus azacitidine monotherapy (or with a placebo).
| Trial Detail | This compound + Azacitidine | Control (Placebo + Azacitidine) | Conclusions |
|---|
| Disease: Higher-Risk MDS Phase: II Randomized [1] | CR by Cycle 6: 18% Median OS: 16 months Grade ≥3 AEs: 98% Treatment Discontinuation (due to AEs): 20% | CR by Cycle 6: 33% Median OS: 19 months Grade ≥3 AEs: 74% Treatment Discontinuation (due to AEs): 10% | No improvement in response or survival. Higher toxicity and discontinuation rates with the combination. [1] | | Disease: Newly Diagnosed AML (Unfit for IC) Phase: III Randomized (PRIMULA) [2] [3] | Median OS: 9.95 months | Median OS: 9.95 months | No overall survival benefit. Trial stopped for futility. [2] [3] | | Disease: Newly Diagnosed AML (Unfit for IC) Phase: II Single-Arm [4] | CR/CRi Rate: 52% Median OS: 19.1 months Median PFS: 12.6 months | Historical Control (Azacitidine Monotherapy): Median OS typically 6-10 months [3] | Promising early results that were not confirmed in the subsequent Phase III trial. [4] |
The combination of this compound and azacitidine was built on a strong scientific rationale for synergistic epigenetic therapy, as illustrated below.
This diagram shows the complementary pathways targeted by the combination therapy.
For researchers and drug developers, the data on this compound and azacitidine offers critical insights:
The table below summarizes the key binding metrics for Pracinostat against Class I HDAC isozymes, as determined by a 2021 computational study [1].
| HDAC Isozyme | Docking Score (kcal/mol) | MM-GBSA ΔG (Bind) (kcal/mol) |
|---|---|---|
| HDAC1 | -9.8 | -77.34 |
| HDAC2 | -9.65 | -74.67 |
| HDAC3 | -8.89 | -66.90 |
| HDAC8 | -8.93 | -69.67 |
Interpretation of Data: In both molecular docking and MM-GBSA calculations, more negative values indicate stronger binding affinity and higher stability of the protein-ligand complex [1]. Based on these metrics, this compound shows the highest binding affinity for HDAC1, followed by HDAC2, with comparatively lower affinity for HDAC8 and HDAC3.
The data in the table was generated using specific computational protocols. Here is a summary of the key methodologies [1]:
The following diagram illustrates the workflow that integrates these two methods, as described in the research [1]:
| HDAC Inhibitor | Oral Bioavailability | Key PK & Physicochemical Properties | Protein Binding | Volume of Distribution (Vd) | Notable ADR Profile (from clinical reports) |
|---|
| Pracinostat | 34% (mice) [1] | - Class Selectivity: Class I, II, IV [2]
The data in the table above is derived from standardized preclinical and clinical experiments. Here are the methodologies behind some of the key data points:
F (%) = (AUC_PO × Dose_IV) / (AUC_IV × Dose_PO) × 100, where AUC is the Area Under the concentration-time curve [3].The pharmacokinetic and safety profiles of HDAC inhibitors are influenced by a complex interplay of their physicochemical properties and pharmacological interactions. The following diagram illustrates these logical relationships.
The following table summarizes the key comparative data for Pracinostat and Panobinostat based on the search results.
| Aspect | This compound | Panobinostat |
|---|---|---|
| HDAC Inhibition Profile | Pan-inhibitor of Class I, II, and IV enzymes [1]. | Pan-deacetylase inhibitor (inhibits HDAC and other deacetylases) [2]. |
| Clinical Efficacy | Higher-Risk MDS: In a Phase II RCT with Azacitidine, CR rate by cycle 6 was 18% (vs. 33% for placebo), no significant improvement in OS or PFS [3]. Lymphoma: Shows robust preclinical antilymphoma activity [1]. | Multiple Myeloma: Approved in combination with bortezuomib and dexamethasone. In the PANORAMA-1 trial, the combination increased median overall survival [4]. | | Common Adverse Events | Grade ≥3 adverse events occurred in 98% of patients in a Phase II MDS trial (vs. 74% in placebo), leading to high treatment discontinuation (20% vs. 10%) [3]. | Diarrhea, peripheral neuropathy, asthenia, fatigue [2]. Hematologic side effects include neutropenia, thrombocytopenia, and lymphocytopenia [2]. | | Real-World ADR Insights | Information on specific ADR profile from pharmacovigilance is limited in the searched results. | Gastrointestinal ADRs are significant and may be partly related to HDAC3 inhibition. Thrombocytopenia may stem from dual inhibition of HDAC1 and HDAC2 [4]. | | Key Pharmacokinetics | A favorable pharmacokinetic profile has been noted preclinically [1]. | Absolute bioavailability is 21.4%. Exposure increases with hepatic impairment. It is a CYP2D6 inhibitor and susceptible to drug interactions with CYP3A4 inhibitors/inducers [5] [2]. |
To help interpret the data, here are the methodologies from key studies cited in the table.
The following diagram synthesizes the core relationship between the mechanism of action and the observed clinical profiles of these HDAC inhibitors.
The experimental data suggests several critical points for researchers:
The following table summarizes pracinostat's binding affinity for Class I HDAC enzymes, as determined by molecular docking and free energy calculations [1].
| HDAC Isozyme | Docking Score (kcal/mol) | Binding Free Energy (ΔG Bind, kcal/mol) |
|---|---|---|
| HDAC1 | -9.8 | -63.34 |
| HDAC2 | -9.65 | -66.96 |
| HDAC3 | -8.89 | -57.8 |
| HDAC8 | -8.93 | -54.15 |
Data from [1] demonstrates this compound's high affinity for Class I HDACs, with more negative values indicating stronger binding.
This compound also inhibits other zinc-dependent HDACs. DrugBank lists its targets as HDAC1, HDAC2, HDAC3, and the Class IIb enzyme HDAC6 [2]. A 2023 study confirmed its action as a pan-HDAC inhibitor, affecting multiple HDAC classes [3].
This compound shows differentiated performance compared to other inhibitors like SAHA (Vorinostat).
| Parameter | This compound | SAHA (Vorinostat) | Notes |
|---|---|---|---|
| HDAC Inhibition Profile | Pan-inhibitor (Class I, IIb [2]) | Pan-inhibitor | |
| Binding Affinity for HDAC2 | Vina Score: -9.4 kcal/mol [1] | Vina Score: -8.0 kcal/mol [1] | More negative score indicates stronger binding [1]. |
| Binding Affinity for HDAC8 | Vina Score: -9.1 kcal/mol [1] | Vina Score: -7.9 kcal/mol [1] | |
| Reported Specificity | >100-fold affinity for classical HDACs over other zinc-dependent metalloenzymes [1] | Not specified in search results | Suggests a potentially favorable off-target profile for this compound [1]. |
| Key Anticancer Mechanisms | - HDAC inhibition [1]
Beyond direct enzyme inhibition, this compound activates a specific anticancer pathway in colorectal cancer (CRC) cells, particularly those with high CDK5 levels [3]. The diagram below illustrates this mechanism.
This mechanism explains how this compound selectively induces cell death in CDK5-high tumor cells by switching the mitochondrial scission position from proliferation-associated midzone to death-associated periphery [3].
The key methodologies from cited studies provide a framework for profiling HDAC inhibitor specificity and mechanisms.
1. Molecular Docking and Binding Affinity Calculation [1]
2. Assessment of Mitochondrial Fission Mechanism [3]
The table below summarizes the overall survival and response rates from key phase 2 and phase 3 clinical trials.
| Trial / Population | Median Overall Survival (Months) | Complete Response (CR) Rate | Key Historical Context & Comparisons |
|---|
| Phase 2 (2019) [1]: Older AML patients (n=50) unfit for intensive chemo | 19.1 months (95% CI, 10-26.5) | 42% [1] | Compared favorably to historic azacitidine data in a similar population [1]. 1-year OS rate was 62% [1]. | | Phase 3 (PRIMULA, 2024) [2] [3]: Adult AML patients (n=406) unfit for intensive chemo | 9.95 months (this compound + AZA) 9.95 months (Placebo + AZA) (p=0.8275) [2] | No significant difference vs. control [2] | Showed no clinical benefit over azacitidine alone. Trial was stopped for futility [2] [3] [4]. Conventional care or AZA alone in older AML patients typically results in median OS of 6 to 10 months [3]. |
This table outlines the common and significant treatment-emergent adverse events (TEAEs) observed in the phase 2 study.
| Adverse Event | Incidence (Grade 3 or Higher) |
|---|---|
| Infections | 52% [1] |
| Thrombocytopenia | 46% [1] |
| Febrile Neutropenia | 44% [1] |
| Any Grade 3+ TEAE | 86% of patients (43 out of 50) [1] |
| 60-day all-cause mortality | 10% [1] |
For researchers, the core methodologies from the key trials are detailed below.
The synergistic anti-leukemic effect of this compound and azacitidine is based on dual epigenetic targeting. The diagram below illustrates this mechanism.
| Trial Phase | Patient Population & Regimen | Key Efficacy Findings | Reference / Trial ID |
|---|---|---|---|
| Phase II (Previous, led to Phase III) | Older AML patients unfit for induction chemotherapy (this compound + Azacitidine) | ORR: 64%; Median OS: 19.1 months [1] | [1] |
| Phase III (PRIMULA) | Newly diagnosed AML patients unfit for intensive chemotherapy (this compound + Azacitidine vs. Placebo + Azacitidine) | No statistically significant OS benefit: Median OS 7.8 mo (combo) vs. 8.6 mo (control); Study stopped for futility [1] | NCT03151408 [1] |
| Phase I | Advanced hematological malignancies (this compound monotherapy) | Modest single-agent activity; 2 AML patients achieved a response (1 CR, 1 cytogenetic response) [2] | NCT00741234 [2] |
| Phase I (Extension) | MDS (this compound + Azacitidine) | High response rate: 6 CR, 3 CRp out of 10 patients; No added toxicity noted [2] | NCT00741234 [2] |
To help you evaluate the data, here are the methodologies used in the key trials.
The rationale for combining this compound with Azacitidine is based on targeting two different epigenetic pathways. The diagram below illustrates this synergistic mechanism.
The data indicates that while preclinical and early-phase trials showed strong synergy and promising efficacy, this did not translate into a survival benefit in the definitive Phase III trial. The combination was safe but ineffective for changing the standard of care, especially when compared to current regimens like Venetoclax + HMA, which have become the treatment of choice for this patient population [1].
It is worth noting that the Phase II trial data showing a 64% ORR and 19.1-month median OS, which motivated the Phase III study, is referenced in the search results but the specific methodology and citation for that study are not provided in the available excerpts [1]. A complete comparative guide would require obtaining the original Phase II publication for full protocol details.
| Tumor Type / Model | Key Preclinical Findings | Efficacy & Data Summary | Relevant Citations |
|---|---|---|---|
| Hematological: Lymphomas (e.g., DLBCL) | Robust antiproliferative activity across various lymphoma histotypes. Efficacy is highly dependent on the metabolic subtype of the cancer cells. | Strong in vitro activity in a panel of 60 lymphoma cell lines. In vivo activity demonstrated in xenograft models. | [1] [2] [3] |
| Hematological: Other (e.g., AML, MDS) | Promising early clinical activity noted, primarily when used in combination with other agents like Azacitidine. | Preclinical data in the provided search results is focused on lymphoma. Clinical combinations show promise. | [1] |
| Solid Tumors | Limited activity as a single agent, consistent with the broader challenge of using HDACi in solid tumors. | The provided search results did not contain specific preclinical data for this compound in solid tumor models. | [4] |
For researchers, the methodology from the key lymphoma study offers a model for preclinical evaluation.
In Vitro Cell Viability (MTT) Assay:
In Vivo Xenograft Models:
Mechanistic Studies (Transcriptomic & Protein Analysis):
The following diagram illustrates the primary mechanism of HDAC inhibitors like this compound and the key resistance pathway identified in specific lymphoma subtypes.
The diagram highlights a critical finding: a subset of DLBCL tumors, classified as the Oxidative Phosphorylation (OxPhos) metabolic subtype, shows poorer sensitivity to this compound and other HDACis like Vorinostat [1] [2]. Transcriptomic analysis revealed that these resistant cells upregulate antioxidant pathways upon HDACi treatment. Importantly, pharmacologic inhibition of antioxidant production (e.g., using L-buthionine-(S,R)-sulfoximine or BSO) was shown to rescue the sensitivity of OxPhos-DLBCL cells to this compound [1].